N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSPWMHIHYMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995985 | |
| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74474-31-0, 29473-53-8 | |
| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate chemical properties
An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
This technical guide provides a comprehensive overview of the core chemical properties, applications, and safety information for this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental principles, and visual diagrams to facilitate understanding and application.
Core Chemical and Physical Properties
This compound, also known as Tsuda's Reagent, is a naphthalene derivative with specific applications in analytical chemistry and biomedical research.[1] Its key physical and chemical properties are summarized below.
| Property | Data |
| Appearance | White to off-white solid, powder, or crystals.[2][3] |
| Molecular Formula | C₁₈H₂₄N₂O₄[2][4][5][6] |
| Molecular Weight | 332.39 g/mol [1][2][5] |
| Accurate Mass | 332.1736[5] |
| Melting Point | 164-169°C (may decompose).[1][2][3][4][7] |
| Solubility | Soluble in DMSO and Methanol.[2][3][4] |
| CAS Registry Numbers | 29473-53-8[2][5], 74474-31-0[1][8][9] |
| Synonyms | N¹ ,N¹ -diethyl-N² -(1-naphthyl)-1,2-ethanediamine oxalate, N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate, β-Diethylaminoethyl-α-naphthylamine Oxalate[2], Tsuda's Reagent.[1] |
Applications in Research and Development
This compound serves as a versatile reagent in various analytical and synthetic procedures.
-
Analytical Chemistry : It is employed as a colorimetric reagent for the detection of metals and is a key component in methods for the photometric determination of certain antiepileptics.[2][4][] Its structural similarity to N-(1-Naphthyl)ethylenediamine suggests its use in quantitative azo coupling reactions, such as the Griess test for nitrite determination.[11]
-
Biomedical Research : The reagent is used in methodologies for detecting nitrotyrosine and aminotyrosine residues within peptides and proteins.[2][4]
-
Antimicrobial Studies : It has been shown to possess antibacterial properties, functioning by binding to the bacterial cell membrane and inhibiting the uptake of sulfadiazine.[1]
-
Organic Synthesis : It serves as an intermediate in various organic synthesis pathways.[]
Experimental Protocols and Methodologies
Principle of Azo Coupling for Nitrite Detection
This colorimetric assay involves a two-step diazotization reaction.
-
Diazotization : In an acidic medium, a primary amine (e.g., sulfanilamide) reacts with nitrite (NO₂⁻) present in the sample to form a diazonium salt.
-
Azo Coupling : The diazonium salt is then coupled with an aromatic amine, in this case, N,N-Diethyl-N'-1-naphthylethylenediamine, to produce a stable, colored azo dye.
The intensity of the resulting color is directly proportional to the concentration of nitrite in the original sample and can be quantified using spectrophotometry.
Safety, Storage, and Handling
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.
Hazard Information The compound is associated with the following hazards:
-
H302 : Harmful if swallowed.[1]
-
H312 : Harmful in contact with skin.[1]
-
H332 : Harmful if inhaled.[1]
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
Precautionary Measures and Storage
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C.[1][3] For long-term stability, storing in a cool (<15°C) and dark place is advisable.
-
Handling : Use in a well-ventilated place.[9] Wear suitable personal protective equipment (PPE), including gloves and eye protection.[9] Avoid formation of dust and aerosols.[9] Do not eat, drink, or smoke when using this product. In case of accidental contact or inhalation, seek fresh air and medical attention.[9]
This document is intended for research and development purposes only and is not for diagnostic or therapeutic use.[4][7] Users should consult the relevant Safety Data Sheet (SDS) for complete safety information before handling this chemical.
References
- 1. This compound | 74474-31-0 | FD154129 [biosynth.com]
- 2. usbio.net [usbio.net]
- 3. This compound CAS#: 74474-31-0 [m.chemicalbook.com]
- 4. mybiosource.com [mybiosource.com]
- 5. N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate [lgcstandards.com]
- 6. This compound [oakwoodchemical.com]
- 7. 29473-53-8・this compound・200-03421・206-03423・208-03422[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Page loading... [guidechem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 11. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical applications of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Physicochemical Properties
This compound is a chemical compound with the molecular formula C18H24N2O4.[1][2][3][4][5][6] It is also known by other names such as N1,N1-Diethyl-N2-1-naphthalenyl-1,2-ethanediamine Ethanedioate and β-Diethylaminoethyl-α-naphthylamine Oxalate.[5][6] The free base of this compound has a CAS Number of 5235-86-9.[4][6]
| Property | Value | Source(s) |
| Molecular Formula | C18H24N2O4 | [1][2][3][4][5][6] |
| Molecular Weight | 332.39 g/mol | [1][4][5][6] |
| CAS Number | 29473-53-8 | [2][4][5][6] |
| Alternate CAS (Free Base) | 5235-86-9 | [4][6] |
| Melting Point | 164 °C, 167-169 °C | [1],[3][5] |
| Physical Form | White Solid / Powder to crystal | [5], |
| Solubility | DMSO, Methanol | [3][5] |
| Storage Temperature | 2°C - 8°C, Room Temperature | ,[7] |
Molecular Structure
The molecular structure of this compound consists of two main components: the N,N-Diethyl-N'-1-naphthylethylenediamine cation and the oxalate anion. The SMILES (Simplified Molecular-Input Line-Entry System) notation for the compound is CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O.[1][4] The InChI (International Chemical Identifier) key is MNUSPWMHIHYMKM-UHFFFAOYSA-N.[2]
Caption: 2D Molecular Structure of this compound.
Experimental Protocols and Applications
A related compound, N-(1-Naphthyl)ethylenediamine, is prepared by the reaction of 1-naphthylamine with 2-chloroethanamine.[5] Furthermore, a precursor, N,N-diethylethylenediamine, can be synthesized by reacting diethylamine and 2-chloroethylamine hydrochloride in an autoclave with a sodium methylate methanol solution as an acid-binding agent.[7]
One of the prominent applications of the naphthylethylenediamine moiety is in the Griess test for the quantitative analysis of nitrates and nitrites in various samples, including water.[5] A typical protocol involves the following steps:
-
Nitrate Reduction: If nitrate is to be measured, the sample is passed through a copperized cadmium column to quantitatively reduce nitrate to nitrite.[8]
-
Diazotization: The nitrite-containing sample is then treated with sulfanilamide in an acidic medium to form a diazonium salt.[8]
-
Coupling Reaction: N-(1-naphthyl)ethylenediamine dihydrochloride is added to the solution. This compound couples with the diazonium salt to produce a highly colored azo dye.[5][8]
-
Spectrophotometric Measurement: The intensity of the resulting magenta color is measured using a spectrophotometer at a specific wavelength (e.g., 520 nm), which is proportional to the nitrite concentration in the sample.[8]
This colorimetric method is known for its sensitivity and is widely used in environmental and clinical laboratories.[9]
Caption: Workflow for Nitrite/Nitrate determination using the Griess Test.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Spectrophotometric determination of oxalate ion with N,N'-diethyl-N,N'-[[4,4'-dihydroxy-1,1'-binaphthalene]-3,3'-diyl]bisbenzamide and copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 74474-31-0 | FD154129 [biosynth.com]
- 4. usbio.net [usbio.net]
- 5. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
- 6. N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate [lgcstandards.com]
- 7. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 8. crasr.artsandsciences.baylor.edu [crasr.artsandsciences.baylor.edu]
- 9. researchgate.net [researchgate.net]
Synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, a compound of interest in analytical chemistry and various research applications. This document details the chemical properties, a plausible two-step synthetic pathway, experimental protocols, and purification methods.
Compound Overview
This compound is a naphthalene derivative with the molecular formula C₁₈H₂₄N₂O₄ and a molecular weight of approximately 332.39 g/mol .[1] It is the oxalate salt of the free base, N,N-Diethyl-N'-1-naphthylethylenediamine. The presence of the naphthalene moiety imparts aromatic properties to the molecule. This compound is typically a white to off-white solid with a melting point in the range of 164-169°C.[2][3][4] It exhibits solubility in dimethyl sulfoxide (DMSO) and methanol.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 29473-53-8 | [1][2] |
| Molecular Formula | C₁₈H₂₄N₂O₄ | [1][2] |
| Molecular Weight | 332.39 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [2][5] |
| Melting Point | 164-169 °C | [2][3][4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][3][4] |
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the N-alkylation of 1-naphthylamine with a suitable diethylaminoethylating agent to form the intermediate free base, N,N-Diethyl-N'-1-naphthylethylenediamine. The second step is the formation of the oxalate salt by reacting the free base with oxalic acid.
A plausible and efficient method for the N-alkylation is the reaction of 1-naphthylamine with 2-chloro-N,N-diethylethylamine hydrochloride. This reaction is a nucleophilic substitution where the amino group of 1-naphthylamine attacks the electrophilic carbon of the chloroethane derivative. The use of a base is necessary to neutralize the hydrochloric acid formed during the reaction and to deprotonate the 1-naphthylamine, thereby increasing its nucleophilicity.
The subsequent oxalate salt formation is a straightforward acid-base reaction. The free base is dissolved in a suitable solvent, and a solution of oxalic acid is added, leading to the precipitation of the this compound salt. This method also serves as a purification step, as the salt often crystallizes in a purer form.
Experimental Protocols
Step 1: Synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine (Free Base)
This protocol is adapted from general procedures for the N-alkylation of aromatic amines.
Materials:
-
1-Naphthylamine
-
2-Chloro-N,N-diethylethylamine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium carbonate)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Deionized water
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-naphthylamine (1.0 equivalent) and the anhydrous solvent.
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The excess base is to neutralize the HCl from the alkylating agent and to deprotonate the naphthylamine.
-
Add 2-Chloro-N,N-diethylethylamine hydrochloride (1.1 equivalents) to the stirred suspension.
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary, but a duration of 12-24 hours is a reasonable starting point.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude N,N-Diethyl-N'-1-naphthylethylenediamine free base.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Table 2: Typical Reaction Parameters for N-Alkylation
| Parameter | Value |
| Reactant Ratio (1-Naphthylamine : Alkylating Agent : Base) | 1 : 1.1 : 2.5 |
| Solvent | Anhydrous DMF or Acetonitrile |
| Temperature | 80 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Estimated Yield | 50 - 70% |
Step 2: Formation of this compound
This protocol describes the formation and crystallization of the oxalate salt.
Materials:
-
Crude or purified N,N-Diethyl-N'-1-naphthylethylenediamine free base
-
Oxalic acid (dihydrate or anhydrous)
-
Solvent for crystallization (e.g., Isopropanol, Ethanol)
-
Diethyl ether (for precipitation if needed)
Procedure:
-
Dissolve the N,N-Diethyl-N'-1-naphthylethylenediamine free base (1.0 equivalent) in a minimal amount of a suitable solvent like isopropanol.
-
In a separate flask, prepare a solution of oxalic acid (1.0 equivalent) in the same solvent.
-
Slowly add the oxalic acid solution dropwise to the stirred solution of the free base.
-
The oxalate salt may precipitate immediately. If not, the solution can be cooled in an ice bath to induce crystallization. The addition of a co-solvent like diethyl ether can also promote precipitation.
-
Allow the crystallization to proceed for a few hours at a low temperature to maximize the yield.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent or diethyl ether to remove any soluble impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Characterization Data
The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.
Table 3: Spectroscopic Data for N,N-Diethyl-N'-(1-naphthyl)ethylenediamine (Free Base)
| Technique | Observed Data |
| ¹H NMR | Spectra available from online databases can be used for comparison. |
| FTIR | Spectra available from online databases can be used for comparison. |
The final oxalate salt can be characterized by melting point determination, which should be sharp and consistent with the literature values. Elemental analysis can be performed to confirm the empirical formula.
Applications
This compound is primarily used in analytical chemistry. It can be used in methods for detecting nitrotyrosine and aminotyrosine residues in peptides and proteins.[1][2][4] It has also been utilized in studies on the separation and photometric determination of antiepileptics.[1][2][4] Furthermore, its ability to form complexes with metal ions suggests potential applications in the detection and quantification of these ions.[6]
Safety Information
It is crucial to handle all chemicals with appropriate safety precautions. This compound is harmful if swallowed, in contact with skin, or if inhaled. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Buy this compound | 74474-31-0 [smolecule.com]
N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: A Technical Guide to its Mechanism of Action in Nitrite Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate is a critical reagent in analytical chemistry, primarily utilized for the sensitive colorimetric determination of nitrite ions. Its mechanism of action is centered on its role as a coupling agent in the Griess diazotization reaction. This technical guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and workflows. While there are isolated mentions of other biological activities, its application in the Griess assay remains its most significant and well-documented function.
Core Mechanism of Action: The Griess Reaction
The principal application of N,N-Diethyl-N'-1-naphthylethylenediamine is as a component of the Griess reagent, which is used to quantify nitrite (NO₂⁻) in a variety of biological and environmental samples.[1][2] The detection method is based on a two-step diazotization reaction first described by Peter Griess in 1858.[1]
Step 1: Diazotization
In an acidic medium, nitrite reacts with a primary aromatic amine, typically sulfanilamide, to form a diazonium salt.[1][3] This reaction is pH-dependent and requires acidic conditions to proceed efficiently.[4]
Step 2: Azo Coupling
The resulting diazonium salt is a reactive intermediate that then couples with a suitable aromatic compound. N,N-Diethyl-N'-1-naphthylethylenediamine serves as this coupling agent. The coupling reaction forms a stable, intensely colored azo dye.[1][3] The intensity of the resulting pink-to-purple color is directly proportional to the initial nitrite concentration and can be quantified spectrophotometrically.[3]
The use of N-(1-naphthyl)ethylenediamine and its derivatives, like N,N-Diethyl-N'-1-naphthylethylenediamine, is favored over simpler compounds such as 1-naphthylamine due to the formation of a more soluble dye in acidic aqueous solutions and for safety reasons, as 1-naphthylamine is a potent carcinogen.[1]
Quantitative Data
The performance of the Griess assay utilizing N,N-Diethyl-N'-1-naphthylethylenediamine or similar coupling agents is characterized by several key quantitative parameters. The following table summarizes typical performance data.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | 520 - 560 nm (typically 540 nm) | The exact λmax can be influenced by the specific diazotizing agent and the sample matrix.[3] |
| Molar Absorptivity (ε) | ~4.61 x 10⁴ L·mol⁻¹·cm⁻¹ | This value is for the azo dye formed with sulfathiazole and N-(1-naphthyl)ethylenediamine, which is structurally similar to the dye formed with sulfanilamide and N,N-Diethyl-N'-1-naphthylethylenediamine.[5] |
| Linear Range | 0.5 - 100 µM | The assay demonstrates a linear relationship between absorbance and nitrite concentration within this range. The specific range can vary depending on the protocol and instrumentation.[3][6] |
| Limit of Detection (LOD) | 0.02 - 2.5 µM | The lowest concentration of nitrite that can be reliably detected. This is dependent on the specific reagents and conditions used.[1][7] |
| Precision (Relative Standard Deviation) | < 5% | For replicate measurements within the linear range of the assay. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical signaling pathway of the Griess reaction and a typical experimental workflow for nitrite quantification.
Caption: Chemical pathway of the Griess reaction for nitrite detection.
Caption: General experimental workflow for nitrite quantification using the Griess assay.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of nitrite in biological samples using the Griess assay.
Reagent Preparation
-
Griess Reagent A (Diazotizing Reagent): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store in a dark bottle at 4°C. This solution is stable for several weeks.
-
Griess Reagent B (Coupling Reagent): Dissolve 0.1 g of this compound in 100 mL of deionized water. Store in a dark bottle at 4°C. This solution should be prepared fresh weekly.
-
Nitrite Standard Stock Solution (1 mM): Dissolve 6.9 mg of sodium nitrite in 100 mL of deionized water. Store at 4°C.
Assay Procedure (96-well plate format)
-
Prepare Nitrite Standard Curve: Perform serial dilutions of the 1 mM Nitrite Standard Stock Solution in the same matrix as your samples (e.g., cell culture medium, buffer) to generate standards with concentrations ranging from 0 to 100 µM.
-
Sample and Standard Addition: Pipette 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well microplate.
-
Addition of Griess Reagent A: Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each well containing standards and samples.
-
First Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Addition of Griess Reagent B: Add 50 µL of Griess Reagent B (this compound solution) to each well.
-
Second Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for color development.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 520-560 nm (typically 540 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 µM nitrite standard) from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.
Other Reported Activities
While the primary and well-established mechanism of action for this compound is its role in the Griess assay, there is an isolated report suggesting it possesses antibacterial properties by inhibiting sulfadiazine uptake in certain bacteria. However, this is not a widely documented or characterized mechanism, and the compound is not typically employed as an antibacterial agent. The overwhelming body of scientific literature and its commercial application are focused on its use in nitrite quantification.
Conclusion
This compound is a highly specific and effective coupling agent for the colorimetric determination of nitrite via the Griess reaction. Its mechanism of action is well-understood and relies on the formation of a stable and intensely colored azo dye. This property makes it an invaluable tool for researchers across various disciplines, including physiology, pharmacology, and environmental science, for the indirect measurement of nitric oxide production and the direct quantification of nitrite levels. The provided protocols and data serve as a comprehensive resource for the successful application of this reagent in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Solubility Profile of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a summary of known qualitative solubility and the key factors influencing the dissolution of this compound.
Qualitative Solubility Data
This compound, a white to off-white solid, exhibits limited solubility in common laboratory solvents. The available qualitative data from various chemical suppliers is summarized below. It is important to note that terms like "slightly soluble" can be subjective and may vary between sources. For precise applications, experimental determination of quantitative solubility is highly recommended.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1], Slightly Soluble[2][3] |
| Methanol | Soluble[1], Slightly Soluble[2][3] |
| Ethanol | Slightly Soluble[4] |
Factors Influencing Solubility
The solubility of this compound is governed by several key physicochemical principles. Understanding these factors is crucial for its handling, formulation, and application in research and drug development.
-
Polarity : The principle of "like dissolves like" is fundamental. The solubility of this organic salt will be highest in solvents with similar polarity.[5]
-
Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][6][7] This is because increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[5] However, in some cases, the dissolution can be exothermic, leading to decreased solubility at higher temperatures.[5][6]
-
Molecular Size and Structure : Larger molecules generally exhibit lower solubility compared to smaller ones of a similar structure, as more energy is required to solvate them.[5][8]
-
pH of the Solution : For an oxalate salt of an amine, the pH of the aqueous solution can significantly influence solubility. The equilibrium between the salt and its free base and oxalic acid can be shifted by altering the pH.
-
Presence of Other Ions : The formation of ion pairs or complex ions in solution can affect the measured solubility.[9]
References
- 1. usbio.net [usbio.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound CAS#: 74474-31-0 [m.chemicalbook.com]
- 4. N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate | 29473-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a chemical compound utilized in various analytical and research applications.[1][2] Adherence to strict safety protocols is essential when working with this substance due to its potential health hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Source: Biosynth Safety Data Sheet[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to slightly brown crystalline powder |
| Molecular Formula | C₁₈H₂₄N₂O₄ |
| Molecular Weight | 332.39 g/mol |
| Melting Point | Approximately 167°C (decomposes)[5] |
| Storage Temperature | 2°C - 8°C |
Sources: Biosynth, FUJIFILM Wako Chemicals[5]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk.
Handling
-
Handle in a well-ventilated place.[4]
-
Wear suitable protective clothing, including gloves and eye/face protection.[3][4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
Wash hands thoroughly after handling.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials.[3]
-
Recommended storage temperature is between 2°C and 8°C.
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are necessary to protect laboratory personnel.
Table 3: Exposure Controls and Personal Protective Equipment
| Control | Specification |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3] |
| Hand Protection | Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use and replaced if damaged. |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin and Body Protection | Wear impervious, flame/flame-resistant clothing.[4] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions : Avoid dust formation and contact with the substance.[4] Use personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[4] Evacuate personnel to a safe area.[4]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains, as discharge into the environment must be avoided.[4]
-
Methods for Cleaning Up : Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[6]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective clothing.[4]
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Model
This protocol is a non-animal test method for identifying chemical skin irritants.
-
Tissue Preparation : Reconstructed human epidermal tissues are pre-incubated in a maintenance medium.
-
Chemical Application : A small volume (e.g., 30 µL) of the test chemical is applied topically to the tissue surface. For solid materials, they are typically applied as a solution or suspension.
-
Exposure and Incubation : Tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.
-
Rinsing : After exposure, the tissues are thoroughly rinsed with a buffered saline solution to remove the test chemical.
-
MTT Assay : The viability of the tissues is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan, which is then extracted.
-
Data Analysis : The optical density of the extracted formazan is measured spectrophotometrically. The percentage of viable cells in the treated tissues is calculated relative to negative controls. A chemical is classified as an irritant if the tissue viability is below a certain threshold (e.g., ≤ 50%).
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Model
This protocol is used to assess the potential of a substance to cause serious eye damage.
-
Tissue Preparation : Reconstructed human cornea-like epithelial tissues are pre-incubated.
-
Chemical Application : The test chemical is applied to the apical surface of the corneal tissue.
-
Exposure : Tissues are exposed for a set duration.
-
Post-Exposure Incubation : Tissues are rinsed and incubated in fresh medium for a post-exposure period to allow for the expression of cytotoxic effects.
-
Viability Assessment : Tissue viability is determined using the MTT assay, similar to the skin irritation test.
-
Classification : The chemical is classified based on the reduction in tissue viability. For example, a viability of ≤ 60% might classify the substance as an irritant.[7]
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: Safety and handling workflow for this compound.
References
N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate as a Tsuda's Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, commonly referred to as a Tsuda's reagent, is a highly sensitive and specific chromogenic agent used in analytical chemistry. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in the quantitative determination of nitrites, nitrates, and sulfonamides. Its primary utility lies in the diazotization-coupling reaction, which results in the formation of a vividly colored azo dye, allowing for precise spectrophotometric analysis.
Chemical and Physical Properties
This compound is a stable salt form of the free base, N,N-Diethyl-N'-1-naphthylethylenediamine. The oxalate form enhances its stability and shelf-life, making it suitable for use as an analytical standard and reagent.
| Property | Value |
| Synonyms | Tsuda's Reagent, N1,N1-Diethyl-N2-1-naphthalenyl-1,2-ethanediamine Ethanedioate, β-Diethylaminoethyl-α-naphthylamine Oxalate |
| CAS Number | 29473-53-8 |
| Molecular Formula | C₁₈H₂₄N₂O₄ |
| Molecular Weight | 332.39 g/mol |
| Appearance | White to slightly brown crystalline powder |
| Melting Point | Approximately 167 °C (decomposes) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol |
| Storage | Store at room temperature, protected from light |
Core Applications
The principal applications of this compound are centered around the Griess test for nitrite and nitrate determination and the Bratton-Marshall reaction for the analysis of sulfonamides.
Application 1: Determination of Nitrite and Nitrate (Griess Test)
The Griess test is a widely used analytical method for the colorimetric determination of nitrite ions. The reaction can also be extended to determine nitrate after its reduction to nitrite. The reaction involves the diazotization of a primary aromatic amine, such as sulfanilamide, by nitrite in an acidic medium. The resulting diazonium salt is then coupled with N,N-Diethyl-N'-1-naphthylethylenediamine to form a stable, magenta-colored azo dye, the absorbance of which is measured spectrophotometrically.
Reaction Mechanism
The Griess reaction is a two-step process:
-
Diazotization: In an acidic solution, nitrite ions react with sulfanilamide to form a diazonium salt.
-
Coupling: The diazonium salt reacts with N,N-Diethyl-N'-1-naphthylethylenediamine (from the oxalate salt) to form a colored azo compound.
Experimental Protocol: Nitrite Determination
This protocol is adapted for a 96-well microplate format, suitable for high-throughput analysis.
Reagents and Materials:
-
This compound (Tsuda's Reagent)
-
Sulfanilamide
-
Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) standard
-
Deionized water
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
Griess Reagent A (Diazotizing Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% (v/v) phosphoric acid or 1 M hydrochloric acid.
-
Griess Reagent B (Coupling Solution): Prepare a 0.1% (w/v) solution of this compound in deionized water. This solution should be freshly prepared and protected from light.
-
Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite in 1 L of deionized water.
-
Working Nitrite Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM) in the same matrix as the samples.
Experimental Workflow:
Procedure:
-
Sample and Standard Preparation: Prepare samples and a series of nitrite standards in a 96-well plate (50 µL per well).
-
Diazotization: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well. Mix gently and incubate for 5-10 minutes at room temperature, protected from light.
-
Coupling Reaction: Add 50 µL of Griess Reagent B (this compound solution) to each well.
-
Incubation: Incubate for 10 minutes at room temperature to allow for color development.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the nitrite concentration in the samples from this curve.
Quantitative Data for Griess Test
The performance of the Griess test can vary slightly depending on the specific conditions and instrumentation.
| Parameter | Typical Value |
| Wavelength of Max. Absorbance (λmax) | 540 - 550 nm |
| Linearity Range | 1 - 100 µM |
| Limit of Detection (LOD) | ~0.5 µM |
| Limit of Quantitation (LOQ) | ~1.5 µM |
| Incubation Time | 10 - 20 minutes |
Application 2: Determination of Sulfonamides (Bratton-Marshall Reaction)
The Bratton-Marshall method is a classic and widely adopted technique for the quantitative analysis of sulfonamides. This method relies on the presence of a primary aromatic amine group in the sulfonamide structure. The principle is identical to the Griess test: diazotization of the primary amine followed by coupling with a chromogenic agent. This compound serves as a highly effective coupling agent in this reaction, producing a stable and intensely colored azo dye.
Reaction Mechanism
The reaction proceeds in three main steps:
-
Diazotization: The primary aromatic amine of the sulfonamide is converted to a diazonium salt using sodium nitrite in an acidic medium.
-
Removal of Excess Nitrite: Any remaining nitrous acid is removed by adding ammonium sulfamate or sulfamic acid to prevent interference with the coupling reaction.
-
Coupling: The diazonium salt is coupled with N,N-Diethyl-N'-1-naphthylethylenediamine to form a colored azo compound.
Experimental Protocol: Sulfonamide Determination
This protocol provides a general framework for the analysis of sulfonamides in pharmaceutical formulations. Sample preparation steps will vary for biological matrices like blood, urine, or tissue.
Reagents and Materials:
-
This compound (Tsuda's Reagent)
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ammonium Sulfamate or Sulfamic Acid
-
Sulfonamide standard
-
Deionized water
-
Volumetric flasks and pipettes
-
Spectrophotometer
Reagent Preparation:
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.
-
Sodium Nitrite Solution (0.1% w/v): Dissolve 0.1 g of NaNO₂ in 100 mL of deionized water. Prepare fresh daily.
-
Ammonium Sulfamate Solution (0.5% w/v): Dissolve 0.5 g of ammonium sulfamate in 100 mL of deionized water.
-
Tsuda's Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Store in a dark bottle and prepare fresh if discoloration occurs.
-
Sulfonamide Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the sulfonamide standard in a suitable solvent (e.g., dilute HCl or NaOH, followed by dilution with water) to a final volume of 100 mL.
-
Working Sulfonamide Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15 µg/mL).
Experimental Workflow:
Procedure:
-
Sample and Standard Preparation: Pipette 1 mL of each working standard and sample solution into separate volumetric flasks (e.g., 10 mL).
-
Acidification: Add 1 mL of 1 M HCl to each flask.
-
Diazotization: Add 1 mL of 0.1% sodium nitrite solution, mix well, and allow the reaction to proceed for 3 minutes.
-
Removal of Excess Nitrite: Add 1 mL of 0.5% ammonium sulfamate solution, mix, and let it stand for 2 minutes.
-
Coupling: Add 1 mL of 0.1% Tsuda's reagent solution and mix.
-
Dilution and Color Development: Dilute to the mark with deionized water and allow 15 minutes for the color to develop.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 545 nm) against a reagent blank.
-
Quantification: Construct a calibration curve and determine the concentration of the sulfonamide in the sample.
Quantitative Data for Sulfonamide Determination
The following table presents typical performance characteristics for the spectrophotometric determination of various sulfonamides using the Bratton-Marshall method.
| Sulfonamide | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Sulfacetamide | 0.1 - 7.0 | 0.03 - 0.05 | 0.11 - 0.18 |
| Sulfadiazine | 0.1 - 7.0 | 0.03 - 0.05 | 0.11 - 0.18 |
| Sulfamethoxazole | 0.1 - 7.0 | 0.03 - 0.05 | 0.11 - 0.18 |
| Sulfaguanidine | 0.1 - 7.0 | 0.03 - 0.05 | 0.11 - 0.18 |
Note: These values are indicative and may vary based on the specific sulfonamide and experimental conditions.
Conclusion
This compound is a robust and versatile reagent for the colorimetric determination of key analytes in pharmaceutical and biological sciences. The detailed protocols and methodologies provided in this guide offer a solid foundation for researchers and professionals to implement these sensitive and reliable analytical techniques in their laboratories. The high sensitivity and specificity of the reactions, coupled with the simplicity of the procedures, ensure that Tsuda's reagent will continue to be a valuable tool in quantitative analysis.
Spectroscopic Characterization of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. Due to the limited availability of published experimental spectra for this specific salt in the public domain, this document focuses on its known properties, predicted spectroscopic characteristics based on its molecular structure, and generalized experimental protocols for its analysis.
Chemical and Physical Properties
This compound is a chemical compound used in various analytical methods, including the detection of nitrotyrosine and aminotyrosine residues in peptides and proteins, as well as in studies on the separation and photometric determination of antiepileptics.[1][2] It is also known as Tsuda's Reagent. The compound is commercially available as a white solid and is soluble in solvents like DMSO and Methanol.[2]
| Property | Value |
| CAS Number | 29473-53-8[2][3] |
| Molecular Formula | C₁₈H₂₄N₂O₄ |
| Molecular Weight | 332.39 g/mol [2][3][4] |
| Melting Point | 164-169 °C[2][4] |
| Appearance | White Solid[2] |
| Solubility | DMSO, Methanol[2] |
| Alternate CAS (Free Base) | 5235-86-9[3] |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.1 - 1.3 | Triplet | 6H | -CH₂CH₃ |
| ~ 2.8 - 3.0 | Quartet | 4H | -CH₂ CH₃ |
| ~ 3.0 - 3.2 | Triplet | 2H | -NH-CH₂ -CH₂- |
| ~ 3.4 - 3.6 | Triplet | 2H | -NH-CH₂-CH₂ -N- |
| ~ 6.8 - 8.2 | Multiplet | 7H | Aromatic protons of the naphthyl group |
| ~ 8.5 - 9.5 | Broad Singlet | 1H | -NH - |
| ~ 12 - 14 | Broad Singlet | 2H | Carboxylic acid protons of oxalate |
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 12 - 15 | -CH₂CH₃ |
| ~ 47 - 50 | -CH₂ CH₃ |
| ~ 40 - 45 | -NH-CH₂ -CH₂- |
| ~ 50 - 55 | -NH-CH₂-CH₂ -N- |
| ~ 105 - 135 | Aromatic carbons of the naphthyl group |
| ~ 145 - 150 | Aromatic carbon attached to the nitrogen |
| ~ 160 - 165 | Carboxylate carbons of oxalate |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Medium, Broad | N-H stretching (secondary amine) |
| 2800 - 3000 | Medium | C-H stretching (aliphatic) |
| 1650 - 1750 | Strong, Broad | C=O stretching (oxalate carboxylic acid and carboxylate) |
| 1500 - 1600 | Medium | C=C stretching (aromatic) |
| 1200 - 1300 | Medium | C-N stretching |
Mass Spectrometry (MS)
Under electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show the molecular ion of the free base (N,N-Diethyl-N'-1-naphthylethylenediamine).
| Predicted m/z | Assignment |
| 243.18 | [M+H]⁺ of the free base (C₁₆H₂₂N₂) |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric contributions.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
Methodological & Application
Application Notes and Protocols for Nitrite Determination using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative determination of nitrite is crucial in various fields, including biomedical research, drug development, and environmental monitoring. Nitrite is a stable end-product of nitric oxide (NO) metabolism, a critical signaling molecule in physiological and pathological processes. Therefore, measuring nitrite levels serves as an indirect indicator of NO production. The Griess test is a widely adopted colorimetric method for nitrite quantification.[1] This method is based on a diazotization reaction where nitrite, in an acidic medium, converts a primary aromatic amine to a diazonium salt, which then couples with a coupling agent to form a colored azo dye.[2]
This document provides detailed application notes and protocols for the determination of nitrite using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate as the coupling agent. While N-(1-naphthyl)ethylenediamine (NED) is more commonly used, the fundamental principles of the Griess reaction apply.[3] The protocols provided are based on established methods for similar coupling agents and can be adapted for the use of this compound.
Principle of the Method
The determination of nitrite using this compound follows the two-step Griess reaction:
-
Diazotization: In an acidic solution, nitrite (NO₂⁻) reacts with a diazotizing agent, typically sulfanilamide, to form a diazonium salt.[3]
-
Azo Coupling: The diazonium salt then couples with N,N-Diethyl-N'-1-naphthylethylenediamine to form a stable, colored azo dye.[2]
The intensity of the resulting magenta color is directly proportional to the nitrite concentration in the sample and can be quantified spectrophotometrically.[4] The maximal absorbance of the azo dye is typically measured between 520 and 550 nm.[5]
Quantitative Data Summary
The performance of the Griess assay can be influenced by the specific reagents and experimental conditions. The following table summarizes typical quantitative data for a standard Griess assay using a naphthylethylenediamine-based coupling agent. These values should be considered as a reference, and it is recommended to validate the assay performance with this compound in your specific experimental setup.
| Parameter | Typical Value | Notes |
| Linear Range | 1 - 100 µM[5] | The concentration range where absorbance is directly proportional to the nitrite concentration. |
| Limit of Detection (LOD) | ~1.0 µM[5] | The lowest concentration of nitrite that can be reliably distinguished from the blank. |
| Wavelength of Max. Absorbance (λmax) | 520 - 550 nm[5] | The optimal wavelength for measuring the absorbance of the colored product. |
| Precision (Relative Standard Deviation) | < 5%[5] | A measure of the repeatability of the assay. |
Experimental Protocols
Reagent Preparation
1. Diazotizing Reagent (Griess Reagent A):
-
Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid.[3]
-
Store in a dark bottle at 4°C. This solution is stable for several weeks.
2. Coupling Reagent (Griess Reagent B):
-
Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
Store in a dark, airtight bottle at 4°C. This solution should be prepared fresh weekly or if a color change is observed.
3. Nitrite Standard Stock Solution (1 mM):
-
Dissolve 6.9 mg of sodium nitrite in 100 mL of deionized water.[6]
-
Store at 4°C.
4. Working Nitrite Standards:
-
Prepare a series of dilutions from the 1 mM stock solution in the same matrix as the samples (e.g., cell culture medium, buffer) to create a standard curve. A typical concentration range is 1 µM to 100 µM (e.g., 0, 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM).[7]
Assay Protocol for 96-Well Microplate
-
Sample and Standard Preparation:
-
Pipette 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well plate.[3]
-
-
Griess Reagent Addition:
-
Incubation:
-
Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for complete color development.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 520-560 nm (typically 540 nm) using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.[5]
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the samples by interpolating their absorbance values from the standard curve.[5]
-
Assay Protocol for Spectrophotometer (Cuvette-based)
-
Reaction Mixture:
-
In a cuvette, combine 100 µL of the working Griess Reagent (prepared as described above) with 300 µL of the nitrite-containing sample and 2.6 mL of deionized water.[8]
-
-
Incubation:
-
Allow the mixture to react at room temperature for approximately 30 minutes.[8]
-
-
Reference Sample:
-
Prepare a reference blank by mixing 100 µL of the working Griess Reagent with 2.9 mL of deionized water.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of the sample at the predetermined λmax (between 520-550 nm) against the reference blank.[8]
-
-
Data Analysis:
-
Use a standard curve generated with known nitrite concentrations to determine the concentration of the unknown sample.
-
Visualizations
References
Griess test protocol using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
Application Notes: Griess Test for Nitrite Quantification
Utilizing N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate for Indirect Nitric Oxide Measurement
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses. Due to its short half-life and high reactivity, direct measurement of NO in biological samples is challenging. However, its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻), can be reliably quantified as an indicator of NO production. The Griess test is a straightforward and cost-effective colorimetric assay for detecting nitrite. This protocol details the Griess reaction using this compound as the coupling agent, a method widely adopted for its sensitivity and reliability.
Principle of the Assay
The Griess test is a two-step diazotization reaction.[1][2]
-
Step 1: Diazotization In an acidic environment, sulfanilamide reacts with nitrite (NO₂⁻) present in the sample to form a transient diazonium salt.[1][3]
-
Step 2: Azo Coupling This intermediate diazonium salt then couples with a chromogenic amine, in this case, N,N-Diethyl-N'-1-naphthylethylenediamine (NED), to produce a stable, magenta-colored azo dye.[1][3]
The intensity of the resulting magenta color is directly proportional to the nitrite concentration in the sample. The absorbance of this colored product can be quantified using a spectrophotometer or microplate reader at approximately 540 nm.[3][4]
Experimental Protocols
Required Materials and Reagents
-
Griess Reagent I: Sulfanilamide solution (e.g., 2% w/v in 5% phosphoric acid).
-
Griess Reagent II: this compound (NED) solution (e.g., 0.2% w/v in deionized water).
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 100 mM) in deionized water.
-
Assay Buffer: As required for sample dilution (e.g., deionized water or phosphate-buffered saline).
-
Equipment:
-
Spectrophotometric multiwell plate reader.
-
Clear, flat-bottom 96-well microplates.
-
Pipetting devices and accessories.
-
Refrigerated microcentrifuge (for specific sample types).
-
Reagent Preparation
-
Griess Reagent I & II: Warm both solutions to room temperature before use. These reagents should be stored at 2-8°C and protected from light.[2] It is recommended to add the reagents sequentially to the sample rather than pre-mixing them, as this enhances sensitivity.[2]
-
1 mM Nitrite Standard Solution: Prepare a working standard by diluting the 100 mM stock solution. For example, add 5 µL of 100 mM Nitrite Standard to 495 µL of Assay Buffer to create a 1 mM solution.[5] This working solution should be kept on ice during use.
Standard Curve Preparation
A standard curve is essential for accurate quantification. Prepare a serial dilution of the 1 mM Nitrite Standard to create standards with concentrations ranging from approximately 1 µM to 100 µM.
Table 1: Example Nitrite Standard Curve Preparation
| Standard | Nitrite Concentration (µM) | Volume of 1 mM Standard (µL) | Volume of Assay Buffer (µL) | Total Volume (µL) |
| S1 | 100 | 50 | 450 | 500 |
| S2 | 50 | 250 of S1 | 250 | 500 |
| S3 | 25 | 250 of S2 | 250 | 500 |
| S4 | 12.5 | 250 of S3 | 250 | 500 |
| S5 | 6.25 | 250 of S4 | 250 | 500 |
| S6 | 3.125 | 250 of S5 | 250 | 500 |
| S7 | 1.56 | 250 of S6 | 250 | 500 |
| S8 (Blank) | 0 | 0 | 500 | 500 |
Sample Preparation
-
Cell Culture Supernatants: Samples can typically be used directly. Centrifuge to pellet any cells or debris.
-
Plasma/Serum: Samples must be deproteinized, as proteins can interfere with the assay. Use an ultrafiltration device (e.g., 10 kDa molecular weight cut-off spin filter) and centrifuge at approximately 10,000 x g for 10-30 minutes at 4°C.[5][6]
-
Urine: Dilute samples at least 10-fold with Assay Buffer.[5][6]
-
Cell/Tissue Lysates: Homogenize tissue or cells in ice-cold buffer, centrifuge to remove debris, and collect the supernatant.[5][6]
For unknown samples, it is advisable to test several dilutions to ensure the readings fall within the linear range of the standard curve.[5]
Assay Procedure (96-Well Plate Format)
-
Add Standards and Samples: Pipette 50 µL of each standard and prepared sample into separate wells of the 96-well plate.
-
Add Griess Reagent I: Using a multichannel pipette, add 50 µL of the Sulfanilamide solution to each well.
-
First Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[2]
-
Add Griess Reagent II: Add 50 µL of the NED solution to each well.
-
Second Incubation: Incubate for another 10 minutes at room temperature, protected from light.[5]
-
Measure Absorbance: Read the absorbance of each well at 540 nm using a microplate reader. The color is stable for up to one hour.[5]
Data Presentation and Analysis
Generating the Standard Curve
First, subtract the absorbance value of the blank (0 µM standard) from all other standard and sample readings. Then, plot the corrected absorbance values (Y-axis) against the corresponding nitrite concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99 for a valid curve.
Table 2: Example Quantitative Data for a Nitrite Standard Curve
| Nitrite Concentration (µM) | Absorbance at 540 nm (Corrected) |
| 100 | 1.150 |
| 50 | 0.580 |
| 25 | 0.295 |
| 12.5 | 0.150 |
| 6.25 | 0.076 |
| 3.125 | 0.038 |
| 1.56 | 0.019 |
| 0 | 0.000 |
Calculating Sample Concentration
Use the linear regression equation from the standard curve to calculate the nitrite concentration in your unknown samples.
Concentration (µM) = (Corrected Absorbance of Sample - y-intercept) / slope
Remember to multiply the final concentration by any dilution factor used during sample preparation.
Visualizations
References
Application Notes and Protocols for the Spectrophotometric Determination of Nitrite with N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of nitrite is crucial in various fields, including environmental monitoring, food quality control, and biomedical research. Nitrite is a key intermediate in the nitrogen cycle and a significant indicator of water quality. In clinical and pre-clinical research, nitrite is often measured as a stable end-product of nitric oxide (NO) metabolism, providing an indirect quantification of this important signaling molecule.
This application note details a spectrophotometric method for the determination of nitrite based on the Griess reaction, utilizing N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate as the coupling agent. The method relies on the diazotization of an aromatic amine by nitrite in an acidic medium, followed by a coupling reaction with N,N-Diethyl-N'-1-naphthylethylenediamine to form a stable, colored azo dye. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically. While N-(1-naphthyl)ethylenediamine dihydrochloride is more commonly used, this compound serves as a viable alternative.
Principle of the Method
The spectrophotometric determination of nitrite using this compound follows the two-step Griess diazotization reaction.[1] First, in an acidic solution, nitrite reacts with a primary aromatic amine, such as sulfanilamide, to form a diazonium salt.[1] This intermediate diazonium salt is then coupled with this compound to produce a colored azo compound.[1] The resulting dye exhibits a strong absorbance in the visible region of the spectrum, typically around 540-550 nm, which can be quantified using a spectrophotometer.
Quantitative Data Summary
The following table summarizes typical performance characteristics of spectrophotometric methods for nitrite determination based on the Griess reaction. It is important to note that these values are provided as a reference and the specific performance of the assay using this compound should be validated in the user's laboratory.
| Parameter | Typical Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | 540 - 550 nm | The optimal wavelength for measuring the absorbance of the formed azo dye.[2] |
| Linearity Range | 1 - 100 µM | The assay typically demonstrates a linear relationship between absorbance and nitrite concentration within this range.[3] |
| Limit of Detection (LOD) | ~0.02 - 2 µM | The lowest concentration of nitrite that can be reliably detected above the background noise.[1] This can be matrix-dependent. |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | The lowest concentration of nitrite that can be quantitatively determined with acceptable precision and accuracy. |
| Molar Absorptivity (ε) | ~4.0 x 10⁴ L·mol⁻¹·cm⁻¹ | This value is for the azo dye formed with N-(1-naphthyl)ethylenediamine and may vary with this compound. |
| Precision (RSD%) | < 5% | Relative Standard Deviation for replicate measurements within the linear range.[3] |
| Incubation Time | 10 - 30 minutes | The time required for complete color development at room temperature.[4][5] |
Experimental Protocols
This section provides a detailed methodology for the spectrophotometric determination of nitrite using this compound.
Reagent Preparation
-
Nitrite-Free Deionized Water: Use for all reagent and standard preparations.
-
Diazotizing Reagent (Sulfanilamide Solution): Dissolve 0.5 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid. Store in a dark bottle at 4°C. This solution is stable for several weeks.
-
Coupling Reagent (this compound Solution): Dissolve 0.1 g of this compound in 100 mL of deionized water. Store in a dark bottle at 4°C. Prepare this solution fresh weekly.
-
Stock Nitrite Standard Solution (1000 mg/L): Dissolve 0.4926 g of dried sodium nitrite (NaNO₂) in nitrite-free deionized water and dilute to 1000 mL in a volumetric flask. Store at 4°C.
-
Working Nitrite Standard Solutions: Prepare a series of working standards by diluting the stock nitrite standard solution with nitrite-free deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg/L).
Sample Preparation
-
Aqueous Samples: If the sample contains suspended solids, filter it through a 0.45 µm filter.
-
Biological Samples (e.g., cell culture media, plasma): Deproteinize the sample by adding a precipitating agent (e.g., zinc sulfate or acetonitrile) and centrifuging to remove the precipitated proteins. The clear supernatant is used for the assay.
Assay Procedure
-
Pipette 50 µL of each standard, sample, and a blank (deionized water) into separate wells of a 96-well microplate.
-
Add 50 µL of the Diazotizing Reagent (Sulfanilamide Solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the Coupling Reagent (this compound Solution) to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at the predetermined wavelength of maximum absorbance (typically around 540 nm) using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance readings of the standards and samples.
-
Construct a calibration curve by plotting the blank-corrected absorbance of the standards versus their known concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the calibration curve.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical reaction involved in the Griess test for nitrite determination.
Caption: Chemical reaction pathway for the spectrophotometric determination of nitrite.
Experimental Workflow
The diagram below outlines the general experimental workflow for the determination of nitrite in a sample.
Caption: General experimental workflow for the spectrophotometric analysis of nitrite.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitric Oxide Assays using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a labile gaseous signaling molecule that plays a critical role in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Due to its transient nature, direct quantification of NO in biological samples is challenging.[2] A common and reliable method for indirect NO measurement is the quantification of its stable, oxidized metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[1]
The Griess assay is a widely used colorimetric method for the determination of nitrite concentration.[3] This assay is based on a two-step diazotization reaction first described by Peter Griess in 1858.[3][4] In an acidic medium, nitrite reacts with an aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This intermediate then couples with a coupling agent, such as N-(1-naphthyl)ethylenediamine (NED), to produce a stable, colored azo dye.[3][4] The intensity of the resulting color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically.[4]
Note on N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: While the vast majority of published protocols and commercial kits for the Griess assay utilize N-(1-naphthyl)ethylenediamine (NED) or its dihydrochloride salt as the coupling agent, this document addresses the use of this compound. Due to a lack of specific literature and protocols for this particular diethyl derivative, the following application notes and protocols are based on the well-established methods for NED. It is presumed that this compound can be used as a direct substitute for NED in the Griess reaction, likely exhibiting similar reactivity. However, empirical validation is recommended to confirm optimal concentrations and reaction conditions.
Principle of the Griess Assay
The Griess test involves a two-step reaction:
-
Diazotization: In an acidic solution, nitrite (NO₂⁻) reacts with sulfanilamide to form a diazonium salt.[2][4]
-
Azo Coupling: The diazonium salt then couples with this compound to form a colored azo dye.[4]
The resulting chromophore has a maximum absorbance at approximately 540-570 nm, and the absorbance is linearly proportional to the nitrite concentration in the sample.[1][5]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the nitric oxide signaling pathway and the general workflow of the Griess assay.
Caption: Overview of the Nitric Oxide (NO) signaling cascade.
Caption: Step-by-step workflow for NO measurement using the Griess assay.
Quantitative Data Summary
The performance of the Griess assay is dependent on various factors, including the sample matrix and reagent purity. The following table summarizes typical quantitative data for a standard Griess assay using NED, which is expected to be comparable when using this compound.
| Parameter | Value | Notes |
| Linear Range | 1 - 100 µM | The assay demonstrates a linear relationship between absorbance and nitrite concentration within this range.[4][5] |
| Limit of Detection (LOD) | ~0.5 - 2.5 µM | The lowest concentration of nitrite that can be reliably detected above the background. This is matrix-dependent.[6][7] |
| Wavelength of Max. Absorbance (λmax) | 520 - 570 nm | The optimal wavelength for measuring the absorbance of the formed azo dye.[4][5] |
| Precision (RSD%) | < 5% | Relative Standard Deviation for replicate measurements within the linear range.[4] |
| Incubation Time | 5 - 30 minutes | The time required for the color development to reach completion at room temperature.[2][8] |
Experimental Protocols
Reagent Preparation
-
Griess Reagent Component A (Diazotizing Agent): Prepare a 1% (w/v) solution of sulfanilamide in 5% (v/v) phosphoric acid. Store this solution protected from light at 4°C.
-
Griess Reagent Component B (Coupling Agent): Prepare a 0.1% (w/v) solution of this compound in deionized water. This solution should also be stored protected from light at 4°C.
-
Nitrite Standard Stock Solution (1 mM): Dissolve an appropriate amount of sodium nitrite (NaNO₂) in deionized water to make a 1 mM stock solution.
-
Nitrite Standards: Prepare a series of dilutions from the 1 mM stock solution in the same buffer or medium as your samples. A typical standard curve can be prepared with concentrations ranging from 1 µM to 100 µM (e.g., 0, 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM).[4][7]
Protocol 1: Nitrite Quantification in a 96-Well Microplate
This protocol is suitable for analyzing a large number of samples.
-
Sample and Standard Preparation:
-
If your samples contain high concentrations of protein (e.g., serum, plasma), deproteinize them using ultrafiltration.
-
Pipette 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well microplate.[4] It is recommended to run samples and standards in duplicate or triplicate.[7]
-
-
Griess Reaction:
-
In a separate tube, mix equal volumes of Griess Reagent Component A and Griess Reagent Component B to prepare the final Griess Reagent. Prepare this mixture fresh and use it within a short period.
-
Alternatively, for potentially higher sensitivity, add the components sequentially. First, add 50 µL of Griess Reagent Component A to each well, incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B to each well.[7]
-
If using a pre-mixed Griess Reagent, add 100 µL to each well.[4]
-
-
Incubation:
-
Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for color development.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 520 nm and 550 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the samples by interpolating their absorbance values from the standard curve.[4]
-
Protocol 2: Nitrite Quantification in a Spectrophotometer Cuvette
This protocol is suitable for a smaller number of samples.
-
Sample and Standard Preparation:
-
Prepare samples and standards as described in Protocol 1.
-
-
Griess Reaction:
-
In a spectrophotometer cuvette (1 cm path length), mix the following:
-
100 µL of freshly mixed Griess Reagent (equal volumes of Component A and B).
-
300 µL of the nitrite-containing sample or standard.
-
2.6 mL of deionized water.[5]
-
-
-
Incubation:
-
Allow the mixture to react at room temperature for approximately 30 minutes.[5]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Protocol 3: Quantification of Total Nitric Oxide (Nitrite + Nitrate)
To measure the total NO production, nitrate in the sample must first be converted to nitrite. This is typically achieved using the enzyme nitrate reductase.
-
Nitrate Reduction:
-
Incubate the samples with nitrate reductase and its cofactor (e.g., NADPH) according to the manufacturer's instructions. This enzymatic reaction converts nitrate to nitrite.
-
-
Griess Assay:
-
Following the nitrate reduction step, proceed with the Griess assay as described in Protocol 1 or Protocol 2.
-
-
Calculation:
-
The resulting value represents the total nitrite concentration (endogenous nitrite + nitrite converted from nitrate).
-
To determine the original nitrate concentration, subtract the nitrite concentration measured in a parallel sample that did not undergo the nitrate reduction step.
-
Concluding Remarks
The Griess assay, utilizing this compound as the coupling agent, provides a straightforward and cost-effective method for the indirect quantification of nitric oxide production. The protocols outlined in these application notes offer a robust framework for researchers, scientists, and drug development professionals to accurately measure nitrite levels in various biological samples. When implementing these protocols, it is crucial to maintain consistency in reagent preparation and incubation times to ensure reproducible and reliable results. For the analysis of complex biological matrices, appropriate sample preparation, including deproteinization, is essential to avoid interference and obtain accurate measurements.
References
- 1. Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Griess test - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate as a Chromogenic Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, also known as Tsuda's Reagent, is a highly effective chromogenic reagent employed in analytical chemistry for the colorimetric and spectrophotometric determination of a variety of analytes. Its primary application lies in the Griess reaction for the quantification of nitrite ions, a critical parameter in environmental monitoring, food analysis, and biomedical research. Furthermore, this reagent is invaluable in pharmaceutical analysis for the quantification of drugs possessing a primary aromatic amine moiety, such as sulfonamides, through a diazotization-coupling reaction. This document provides detailed application notes and experimental protocols for the use of this compound in these key analytical procedures.
Principle of Reaction
The fundamental principle behind the chromogenic properties of this compound is its participation in a diazotization-coupling reaction. In an acidic medium, a primary aromatic amine reacts with a nitrite source (either the analyte itself or generated from the analyte) to form a diazonium salt. This highly reactive diazonium salt then couples with the N,N-Diethyl-N'-1-naphthylethylenediamine moiety to produce a stable, intensely colored azo dye. The intensity of the color, which is directly proportional to the concentration of the analyte, can be quantified using spectrophotometry.
Application 1: Spectrophotometric Determination of Nitrite (Griess Test)
The Griess test is a classic and widely used method for the sensitive detection of nitrite ions. This assay is crucial for assessing water quality, determining nitrite levels in food products, and for the indirect measurement of nitric oxide (NO) in biological samples.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 540 - 550 nm | [1][2] |
| Molar Absorptivity (ε) | Approximately 4.6 x 10⁴ L·mol⁻¹·cm⁻¹ | [3] |
| Linearity Range | 0.05 - 2.0 µg/mL | [4] |
| Limit of Detection (LOD) | ~0.01 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | [3] |
| Relative Standard Deviation (%RSD) | < 2% | [3] |
Experimental Protocol
1. Reagent Preparation:
-
This compound Solution (Coupling Reagent): Prepare a 0.1% (w/v) solution by dissolving 100 mg of this compound in 100 mL of deionized water. Store this solution in a dark, airtight container at 4°C. This solution should be freshly prepared weekly.
-
Sulfanilamide Solution (Diazotizing Reagent): Prepare a 1% (w/v) solution of sulfanilamide in 5% (v/v) phosphoric acid. Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. This solution is stable for several weeks when stored at 4°C.
-
Nitrite Stock Solution (1000 µg/mL): Dissolve 0.4926 g of dried sodium nitrite (NaNO₂) in deionized water and dilute to 100 mL in a volumetric flask.
-
Nitrite Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 µg/mL).
2. Sample Preparation:
-
Water Samples: If the water sample contains particulate matter, filter it through a 0.45 µm filter before analysis.
-
Biological Fluids (e.g., serum, plasma): Deproteinate the sample by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA), vortexing, and centrifuging to pellet the precipitated proteins. The clear supernatant is used for the assay.
3. Assay Procedure:
-
Pipette 1.0 mL of the sample or standard solution into a clean test tube.
-
Add 0.5 mL of the 1% sulfanilamide solution to each tube and mix well.
-
Allow the reaction to proceed for 5-10 minutes at room temperature, protected from light. This allows for the complete diazotization of sulfanilamide by any nitrite present.
-
Add 0.5 mL of the 0.1% this compound solution to each tube and mix immediately.
-
Let the mixture stand for 10-20 minutes at room temperature for the color to develop fully.
-
Measure the absorbance of the resulting pink-colored solution at the wavelength of maximum absorbance (typically around 540 nm) using a spectrophotometer. Use a reagent blank (1.0 mL of deionized water treated with the same reagents) to zero the instrument.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the nitrite concentration in the unknown samples by comparing their absorbance values to the calibration curve.
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of nitrite using the Griess test.
Application 2: Spectrophotometric Determination of Sulfonamide Drugs
This method is applicable to the quantification of sulfonamide drugs that possess a primary aromatic amine group. The principle involves the diazotization of this amine group with sodium nitrite in an acidic medium, followed by coupling with this compound to form a colored product.
Quantitative Data Summary for Sulfamethoxazole
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 550 nm | [5] |
| Linearity Range | 2 - 25 µg/mL | [5] |
| Limit of Detection (LOD) | 0.33 µg/mL | [5] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [5] |
| Molar Absorptivity (ε) | Not explicitly stated, but method is sensitive | [5] |
| Recovery | 99.5 ± 0.1 % | [5] |
| Relative Standard Deviation (%RSD) | Intra-day: 0.4-1.0%, Inter-day: 0.6-1.0% | [5] |
Experimental Protocol for Sulfamethoxazole in Pharmaceutical Formulations
1. Reagent Preparation:
-
This compound Solution (0.1% w/v): As prepared for the Griess Test.
-
Sodium Nitrite Solution (0.1% w/v): Dissolve 100 mg of sodium nitrite in 100 mL of deionized water. Prepare fresh daily.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.
-
Ammonium Sulfamate Solution (0.5% w/v): Dissolve 500 mg of ammonium sulfamate in 100 mL of deionized water. This is used to remove excess nitrite.
-
Sulfamethoxazole Stock Solution (100 µg/mL): Accurately weigh 10 mg of sulfamethoxazole reference standard and dissolve in a small amount of methanol, then dilute to 100 mL with deionized water in a volumetric flask.
-
Sulfamethoxazole Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with deionized water to obtain concentrations within the linear range (e.g., 2, 5, 10, 15, 20, 25 µg/mL).
2. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 sulfamethoxazole tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of sulfamethoxazole.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a Whatman No. 41 filter paper.
-
Dilute a known volume of the filtrate with deionized water to obtain a final concentration within the expected linear range.
3. Assay Procedure:
-
Pipette 1.0 mL of the sample or standard solution into a series of test tubes.
-
Add 1.0 mL of 1 M HCl and 1.0 mL of 0.1% sodium nitrite solution. Mix well.
-
Allow the mixture to stand for 3 minutes at room temperature for complete diazotization.
-
Add 1.0 mL of 0.5% ammonium sulfamate solution to each tube and shake for 2 minutes to neutralize the excess nitrite.
-
Add 1.0 mL of 0.1% this compound solution and mix.
-
Dilute the final volume to 10 mL with deionized water.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of the resulting colored solution at the λmax (around 550 nm) against a reagent blank prepared in the same manner but without the analyte.
-
Construct a calibration curve and determine the concentration of sulfamethoxazole in the sample.
Reaction Mechanism
Caption: The two-step diazotization and coupling reaction mechanism.
Other Potential Applications
This compound has also been reported for use in the determination of other analytes, including:
-
Other Pharmaceuticals with Primary Aromatic Amine Groups: The protocol for sulfonamides can be adapted for other drugs like dapsone and procaine. Method validation, including determination of λmax and linearity, would be required for each specific analyte.
-
Nitroaromatic Compounds: These compounds can be analyzed after chemical reduction to their corresponding primary aromatic amines, which can then undergo the diazotization-coupling reaction.
-
Phenols: In some methods, phenols can be nitrosated to form a nitrosophenol, which can then be reduced to an aminophenol and subsequently determined.
For each new application, it is crucial to optimize the reaction conditions, such as pH, reagent concentrations, and reaction times, and to perform a thorough method validation to ensure accuracy, precision, and reliability.
Conclusion
This compound is a versatile and sensitive chromogenic reagent with significant applications in analytical chemistry. The detailed protocols provided for the determination of nitrite and sulfonamides demonstrate its utility in both environmental and pharmaceutical analysis. The underlying diazotization-coupling reaction is robust and can be adapted for a wide range of analytes, making this reagent an indispensable tool for researchers and analytical scientists. Proper method development and validation are essential for extending its application to new analytes and matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. easylab.co.id [easylab.co.id]
- 3. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric determination of nitrite in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate Working Solution in Nitrite Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate is a crucial reagent in the colorimetric determination of nitrite, a stable and quantifiable end-product of nitric oxide (NO) metabolism. The quantification of nitrite is a widely accepted indirect method for measuring NO production in biological systems. Nitric oxide is a key signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The Griess test, a well-established and cost-effective method, utilizes this compound as a coupling agent to form a colored azo dye, the intensity of which is proportional to the nitrite concentration.[1][2][3] These application notes provide a detailed protocol for the preparation of the working solution and its application in the Griess assay for nitrite quantification.
Principle of the Griess Reaction
The Griess test is a two-step diazotization reaction.[3] In an acidic medium, nitrite reacts with a primary aromatic amine, such as sulfanilamide, to form a diazonium salt. This intermediate then couples with N,N-Diethyl-N'-1-naphthylethylenediamine to produce a stable and colored azo compound.[3][4] The resulting magenta-colored solution can be quantified spectrophotometrically, with the absorbance being directly proportional to the concentration of nitrite in the sample.[3]
Required Materials and Reagents
-
Sulfanilamide
-
Phosphoric acid (H₃PO₄) or Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Volumetric flasks and pipettes
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 520-550 nm
-
Vortex mixer
-
Centrifuge (for sample preparation)
Preparation of Stock and Working Solutions
1. This compound (NEDO) Stock Solution (0.1% w/v)
-
Weigh 100 mg of this compound.
-
Dissolve it in 100 mL of deionized water.
-
Store this solution in a dark, airtight container at 2-8°C.[5] This solution should be prepared fresh for optimal performance, although it can be stable for a limited time when stored properly.
2. Sulfanilamide Solution (1% w/v)
-
Weigh 1 g of sulfanilamide.
-
Dissolve it in 100 mL of 5% (v/v) phosphoric acid or 1 M hydrochloric acid. Gentle heating may be required to fully dissolve the sulfanilamide.
-
Store this solution in a dark bottle at 2-8°C.
3. Griess Reagent Working Solution
-
Important: Prepare the Griess reagent working solution fresh and use it within 8 hours.[1]
-
Mix equal volumes of the 0.1% NEDO stock solution and the 1% sulfanilamide solution. For example, to prepare 10 mL of Griess reagent, mix 5 mL of the NEDO solution with 5 mL of the sulfanilamide solution.
4. Sodium Nitrite Standard Stock Solution (1 mM)
-
Weigh 69 mg of sodium nitrite.
-
Dissolve it in 1 L of deionized water.
-
Store this stock solution at 2-8°C.
5. Sodium Nitrite Working Standards
-
Prepare a series of working standards by serially diluting the 1 mM sodium nitrite stock solution with the same buffer or medium used for your samples. A typical concentration range for the standard curve is 1 µM to 100 µM (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM).[1][2]
Experimental Protocol: Nitrite Determination in a 96-Well Plate
-
Sample Preparation:
-
Biological samples such as cell culture media, serum, plasma, or tissue homogenates should be clarified by centrifugation to remove any particulate matter.
-
If necessary, dilute the samples to ensure the nitrite concentration falls within the linear range of the standard curve.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.[2]
-
Add 100 µL of the freshly prepared Griess reagent working solution to each well.[2]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[1] This allows for the complete development of the color.
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| NEDO Stock Solution | ||
| Concentration | 0.1% (w/v) | [8] |
| Solvent | Deionized Water | [8] |
| Sulfanilamide Solution | ||
| Concentration | 1% (w/v) | [8] |
| Solvent | 5% Phosphoric Acid | [8] |
| Griess Reagent Working Solution | ||
| Preparation | Mix equal volumes of NEDO and Sulfanilamide solutions | [1][2] |
| Stability | Use within 8 hours | [1] |
| Nitrite Assay | ||
| Sample Volume | 50 µL | [2] |
| Griess Reagent Volume | 100 µL | [2] |
| Incubation Time | 10-30 minutes | [1] |
| Incubation Temperature | Room Temperature | [1] |
| Measurement Wavelength | 520 - 550 nm (Optimal: 548 nm) | [1] |
| Standard Curve | ||
| Analyte | Sodium Nitrite (NaNO₂) | |
| Concentration Range | 1 - 100 µM | [1][2] |
| Assay Performance | ||
| Detection Limit | Approximately 1.0 - 2.5 µM | [1][9] |
Visualizations
Griess Reaction Signaling Pathway
Caption: The two-step chemical reaction of the Griess test.
Experimental Workflow for Nitrite Determination
Caption: Step-by-step workflow for the Griess assay.
Troubleshooting and Considerations
-
Reagent Stability: The this compound solution and the mixed Griess reagent are sensitive to light and air.[10] Always store them in dark containers and prepare the working solution fresh.
-
Sample Interference: Components in biological samples, such as proteins, can interfere with the assay. Deproteinization of samples may be necessary for accurate results.
-
pH: The diazotization reaction is pH-dependent and requires acidic conditions, which are provided by the phosphoric or hydrochloric acid in the sulfanilamide solution.
-
Nitrate Interference: The Griess assay specifically measures nitrite. To determine the total nitric oxide production, nitrate in the sample must first be converted to nitrite using a nitrate reductase.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Griess test - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 74474-31-0 | FD154129 [biosynth.com]
- 6. usbio.net [usbio.net]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Nitrite and Nitrate in Environmental Water Samples
A Note on the Reagent: Standard methods for the analysis of nitrite and nitrate in environmental water, such as those established by the U.S. Environmental Protection Agency (EPA), utilize N-(1-naphthyl)ethylenediamine dihydrochloride as the coupling reagent in the Griess test. While N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate is a commercially available chemical, its use in this specific application is not documented in standard environmental analytical protocols. The following application notes and protocols are based on the widely accepted and validated use of N-(1-naphthyl)ethylenediamine dihydrochloride.
Introduction
The accurate quantification of nitrite (NO₂⁻) and nitrate (NO₃⁻) in environmental water bodies is crucial for assessing water quality and monitoring pollution from sources such as agricultural runoff and wastewater discharge. Elevated levels of these nitrogen compounds can lead to eutrophication and pose risks to public health, including methemoglobinemia or "blue baby syndrome" in infants.[1][2]
The Griess test is a robust and sensitive colorimetric method for the determination of nitrite.[3][4] This method can also be extended to measure nitrate after its quantitative reduction to nitrite. The underlying principle involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with a primary aromatic amine, typically sulfanilamide, to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a stable, intensely colored azo dye.[3][4][5] The absorbance of this dye is directly proportional to the nitrite concentration and is measured spectrophotometrically.
These application notes provide a comprehensive overview and detailed protocols for the determination of nitrite and nitrate in water samples using the Griess reaction with N-(1-naphthyl)ethylenediamine dihydrochloride.
Principle of the Method
The determination of nitrite and nitrate involves the following key steps:
-
Nitrite Determination (Griess Reaction):
-
Diazotization: In an acidic solution (typically phosphoric acid or hydrochloric acid), nitrite ions react with sulfanilamide to form a diazonium salt.[3][4]
-
Coupling: The diazonium salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a magenta-colored azo dye.[3][5]
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured at a wavelength between 520 and 550 nm.[1][4] The concentration of nitrite is determined by comparing the absorbance to a calibration curve prepared from nitrite standards.
-
-
Nitrate Determination:
-
Reduction: To determine the nitrate concentration, the water sample is first passed through a reduction column containing copper-cadmium granules. This quantitatively reduces nitrate to nitrite.[5][6][7]
-
Griess Reaction: The total nitrite concentration (original nitrite plus reduced nitrate) in the treated sample is then determined using the Griess reaction as described above.[6][7]
-
Calculation: The nitrate concentration is calculated by subtracting the nitrite concentration of the original, untreated sample from the total nitrite concentration of the reduced sample.[5][7]
-
Quantitative Data Summary
The performance of the method is summarized in the table below. These values are typical and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Value | Source |
| Applicable Range | 0.05 - 10.0 mg/L NO₃⁻-N + NO₂⁻-N | [5] |
| 10 - 1000 µg/L NO₂⁻-N | [1] | |
| 1 - 100 µM | [4] | |
| Detection Limit | 0.02 - 2 µM | [3][4] |
| ~1.0 µM | [1] | |
| Wavelength of Max. Absorbance (λmax) | 543 nm | [1] |
| 520 - 550 nm | [1][4] | |
| 548 nm | [5] | |
| Sample Holding Time | 48 hours at 4°C (for nitrite alone) | [8] |
| 28 days at 4°C (with H₂SO₄ preservation for nitrate + nitrite) | [8] |
Experimental Protocols
Reagent Preparation
-
Deionized Water: Nitrite-free deionized water should be used for all reagent and standard preparations.
-
Color Reagent (Griess Reagent): To approximately 800 mL of deionized water, add 100 mL of concentrated phosphoric acid, 40 g of sulfanilamide, and 2 g of N-(1-naphthyl)ethylenediamine dihydrochloride. Stir until dissolved and dilute to 1 L. Store in a dark bottle and keep refrigerated. This solution is stable for several months.[5]
-
Stock Nitrite Solution (1000 mg/L NO₂⁻-N): Dissolve 4.926 g of sodium nitrite (NaNO₂) in deionized water and dilute to 1000 mL. Preserve with 2 mL of chloroform and store at 4°C.
-
Standard Nitrite Solution (10 mg/L NO₂⁻-N): Dilute 10.0 mL of the stock nitrite solution to 1000 mL with deionized water. This solution should be prepared fresh as needed.[5]
-
Stock Nitrate Solution (1000 mg/L NO₃⁻-N): Dissolve 7.218 g of potassium nitrate (KNO₃) in deionized water and dilute to 1000 mL. Preserve with 2 mL of chloroform and store at 4°C. This solution is stable for six months.[5]
-
Standard Nitrate Solution (10 mg/L NO₃⁻-N): Dilute 10.0 mL of the stock nitrate solution to 1000 mL with deionized water. Preserve with 2 mL of chloroform. This solution is stable for six months.[5]
-
Ammonium Chloride-EDTA Solution: Dissolve 85 g of ammonium chloride (NH₄Cl) and 0.1 g of disodium ethylenediaminetetraacetate (EDTA) in 900 mL of deionized water. Adjust the pH to 8.5 with concentrated ammonium hydroxide and dilute to 1 L.[5]
Protocol for Nitrite Determination
-
Sample Preparation: If the water sample is turbid, filter it through a 0.45 µm membrane filter.
-
Reaction:
-
Pipette 50 mL of the sample (or a suitable aliquot diluted to 50 mL) into a 50 mL volumetric flask.
-
Add 1.0 mL of the color reagent and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes to ensure complete color development.[1]
-
-
Measurement: Within 2 hours, measure the absorbance of the solution at 543 nm using a spectrophotometer. Use deionized water with the color reagent as a blank.[1]
-
Calibration:
-
Prepare a series of nitrite standards by diluting the standard nitrite solution (10 mg/L) to concentrations within the expected range of the samples (e.g., 0.1, 0.2, 0.5, 1.0 mg/L).
-
Treat the standards in the same manner as the samples (step 2).
-
Plot a calibration curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration of the samples from the calibration curve.
-
Protocol for Nitrate + Nitrite Determination
-
Cadmium-Copper Column Preparation and Activation:
-
If using a commercially prepared column, follow the manufacturer's instructions.
-
To prepare a column, fill a glass tube (e.g., 25 cm long, 1 cm inner diameter) with granulated cadmium that has been coated with copper.
-
To activate the column, wash it with a dilute ammonium chloride-EDTA solution.[6]
-
-
Nitrate Reduction:
-
Adjust the pH of 25 mL of the sample to between 7 and 9.
-
Pass the sample through the cadmium-copper reduction column at a flow rate of 7-10 mL/minute.[6]
-
Collect the reduced sample.
-
-
Nitrite Determination:
-
Follow the "Protocol for Nitrite Determination" (steps 2-4) using the collected, reduced sample. The result will be the total concentration of nitrate + nitrite.
-
-
Nitrate Calculation:
-
Determine the nitrite concentration of the original, unreduced sample using the "Protocol for Nitrite Determination".
-
Subtract the original nitrite concentration from the total nitrate + nitrite concentration to obtain the nitrate concentration.
-
Visualizations
Chemical Reaction Pathway
Caption: The Griess reaction pathway for the colorimetric determination of nitrite.
Experimental Workflow for Nitrate and Nitrite Analysis
Caption: Workflow for the simultaneous analysis of nitrite and nitrate in water samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Griess reagent method: Significance and symbolism [wisdomlib.org]
- 3. protocols.io [protocols.io]
- 4. Griess test - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of Nitrotyrosine and Aminotyrosine using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrotyrosine is a stable biomarker of nitrosative stress, a condition characterized by an excess of reactive nitrogen species (RNS) that can lead to cellular damage and has been implicated in the pathogenesis of numerous diseases. The detection and quantification of nitrotyrosine in biological samples are crucial for understanding the role of nitrosative stress in various physiological and pathological processes. A common strategy for the detection of nitrotyrosine involves its chemical reduction to aminotyrosine, which can then be quantified using a colorimetric assay.
This document provides detailed application notes and experimental protocols for the detection of nitrotyrosine and aminotyrosine using a method analogous to the Griess assay. This method relies on the diazotization of aminotyrosine and subsequent coupling with N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate to produce a stable, colored azo dye. The intensity of the color, which is proportional to the aminotyrosine concentration, can be measured spectrophotometrically.
Principle of the Assay
The detection of nitrotyrosine using this compound is a multi-step process:
-
Reduction of Nitrotyrosine: The nitro group (-NO₂) on the tyrosine residue is chemically reduced to an amino group (-NH₂), converting nitrotyrosine to aminotyrosine.
-
Diazotization of Aminotyrosine: In an acidic environment, sodium nitrite reacts with the primary aromatic amine of aminotyrosine to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then coupled with N,N-Diethyl-N'-1-naphthylethylenediamine to form a stable and colored azo compound.
-
Spectrophotometric Quantification: The concentration of the colored azo dye is determined by measuring its absorbance at a specific wavelength, which is directly proportional to the initial amount of aminotyrosine (and consequently, nitrotyrosine) in the sample.
Data Presentation
Table 1: Typical Calibration Curve Data for Aminotyrosine Quantification
| Aminotyrosine Concentration (µM) | Absorbance at 540 nm (AU) |
| 0 | 0.050 |
| 10 | 0.150 |
| 25 | 0.350 |
| 50 | 0.680 |
| 75 | 1.010 |
| 100 | 1.350 |
Table 2: Sample Data for Nitrotyrosine Detection in Biological Samples
| Sample Type | Sample ID | Absorbance at 540 nm (AU) | Calculated Nitrotyrosine Concentration (µM) |
| Cell Lysate | Control | 0.085 | 2.5 |
| Cell Lysate | Treated | 0.450 | 30.8 |
| Plasma | Healthy | 0.062 | 1.0 |
| Plasma | Disease Model | 0.280 | 18.5 |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Solution (Coupling Reagent):
-
Dissolve 100 mg of this compound in 100 mL of deionized water.
-
Store in a dark bottle at 4°C. This solution is stable for up to one month.
-
-
Sulfanilamide Solution (Diazotizing Agent Component):
-
Dissolve 1 g of sulfanilamide in 100 mL of 5% (v/v) phosphoric acid.
-
Store at 4°C. This solution is stable for up to one month.
-
-
Sodium Nitrite Solution (for Diazotization):
-
Prepare a 0.1% (w/v) solution of sodium nitrite in deionized water.
-
Prepare this solution fresh on the day of use.
-
-
Sodium Dithionite Solution (Reducing Agent):
-
Prepare a 1% (w/v) solution of sodium dithionite in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare this solution immediately before use as it is unstable.
-
-
Aminotyrosine Standard Solutions:
-
Prepare a 1 mM stock solution of aminotyrosine in deionized water.
-
Prepare a series of dilutions from the stock solution (e.g., 0, 10, 25, 50, 75, 100 µM) in the same buffer as your samples for the calibration curve.
-
Protocol 2: Sample Preparation
For Cell Lysates:
-
Culture cells to the desired confluency and apply experimental treatment.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Samples can be stored at -80°C for later analysis.
For Plasma Samples:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma (supernatant) without disturbing the buffy coat.
-
For protein-bound nitrotyrosine, proteins may need to be precipitated using methods such as trichloroacetic acid (TCA) precipitation, followed by hydrolysis to release the amino acids. For total nitrotyrosine, enzymatic digestion of proteins can be performed.
-
Samples can be stored at -80°C.
Protocol 3: Colorimetric Detection of Nitrotyrosine/Aminotyrosine
This protocol is performed in a 96-well microplate format.
Step 1: Reduction of Nitrotyrosine to Aminotyrosine (for Nitrotyrosine Samples)
-
To 100 µL of your sample or nitrotyrosine standard in a microcentrifuge tube, add 10 µL of freshly prepared 1% sodium dithionite solution.
-
Incubate at 37°C for 30 minutes.
Step 2: Diazotization Reaction
-
Add 50 µL of the reduced sample (from Step 1) or aminotyrosine standard to a well of a 96-well plate.
-
Add 25 µL of the sulfanilamide solution to each well.
-
Add 25 µL of the 0.1% sodium nitrite solution to each well.
-
Mix gently and incubate for 10 minutes at room temperature, protected from light.
Step 3: Azo Coupling Reaction
-
Add 25 µL of the this compound solution to each well.
-
Mix gently and incubate for 10 minutes at room temperature, protected from light.
Step 4: Measurement
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Use the absorbance values of the aminotyrosine standards to generate a standard curve.
-
Determine the concentration of aminotyrosine in your samples by interpolating their absorbance values on the standard curve. If you started with nitrotyrosine samples, this concentration corresponds to the initial nitrotyrosine concentration.
Visualizations
Caption: Signaling pathway of nitrosative stress leading to nitrotyrosine formation.
Caption: Experimental workflow for the detection of nitrotyrosine.
Caption: Logical relationship of the chemical reactions in the assay.
Troubleshooting & Optimization
Technical Support Center: Assays Utilizing N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
Welcome to the technical support center for assays involving N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in assays?
This compound is a crucial component of the Griess reagent. The Griess reaction is a widely used analytical method for the colorimetric determination of nitrite (NO₂⁻). In this two-step diazotization reaction, nitrite first reacts with sulfanilamide in an acidic solution to form a diazonium salt. This intermediate then couples with N,N-Diethyl-N'-1-naphthylethylenediamine to produce a stable, magenta-colored azo dye. The intensity of the color, measured spectrophotometrically around 540 nm, is directly proportional to the nitrite concentration in the sample.[1][2] This assay is frequently used to indirectly measure nitric oxide (NO) production by quantifying its stable oxidation product, nitrite.
Q2: My sample contains both nitrate and nitrite. How can I measure total NOx (nitrite + nitrate)?
To measure the total concentration of nitrogen oxides (NOx), nitrate (NO₃⁻) in the sample must first be converted to nitrite (NO₂⁻). This is typically achieved by reducing the nitrate using a cadmium column or the enzyme nitrate reductase.[3][4] After the reduction step, the total nitrite concentration (the sum of the original nitrite and the nitrite formed from nitrate reduction) is measured using the Griess reaction. To determine the original nitrate concentration, you can subtract the nitrite concentration measured in a separate, non-reduced sample from the total NOx concentration.
Q3: Why is sample deproteinization necessary before performing a Griess assay on biological fluids?
Biological samples such as plasma and serum have high protein concentrations, which can interfere with the Griess assay in several ways.[5] Proteins can cause turbidity, which affects spectrophotometric readings, and some proteins, like hemoglobin, absorb light in the same wavelength range as the azo dye, leading to falsely elevated results.[6] Therefore, removing proteins is a critical pre-analytical step to ensure accurate quantification of nitrite.
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Results
Possible Cause: Interference from endogenous or exogenous substances in the sample.
Troubleshooting Steps:
-
Identify Potential Interferences: A variety of compounds can interfere with the Griess reaction. Common interferences are summarized in the table below.
Interfering Substance Type of Interference Mechanism of Interference Proteins (e.g., albumin, hemoglobin) Positive or Negative High protein content can cause turbidity. Hemoglobin absorbs light near 540 nm, leading to false positives.[6] Ascorbic Acid (Vitamin C) Negative A reducing agent that can interfere with the diazotization reaction or reduce the colored azo dye.[7][8] Thiols (e.g., cysteine, glutathione) Negative Can react with nitrite and reduce it, making it unavailable for the Griess reaction.[9] NADPH Negative Can interfere with the Griess reaction.[10] Metals (e.g., Iron, Copper) Negative High concentrations can lead to low results.[3][4] Residual Chlorine Negative Can oxidize the cadmium column used for nitrate reduction, decreasing its efficiency.[4] Sample Turbidity and Color Positive Can absorb light at the measurement wavelength, leading to artificially high readings.[4] Incorrect pH Variable The absorbance of the final azo dye is pH-dependent.[11] -
Implement Mitigation Strategies:
-
Deproteinization: For samples with high protein content, use a protein precipitation method. Zinc sulfate and acetonitrile are effective options.[12]
-
Chelation of Metals: Add EDTA to the buffer to chelate interfering metal ions.[3]
-
pH Control: Ensure that the pH of the final colored solution is consistent across all samples and standards.[11]
-
Sample Blanks: For turbid or colored samples, prepare a sample blank by adding all reagents except the N,N-Diethyl-N'-1-naphthylethylenediamine to a separate aliquot of the sample. Subtract the absorbance of the blank from the sample reading.
-
Issue 2: Low or No Signal in Nitrate-Containing Samples
Possible Cause: Inefficient reduction of nitrate to nitrite.
Troubleshooting Steps:
-
Check the Cadmium Column Efficiency:
-
The efficiency of the cadmium column can decrease over time due to fouling or oxidation.
-
Prepare a nitrate standard and a nitrite standard of the same concentration. Analyze both. The absorbance of the reduced nitrate standard should be at least 90-95% of the absorbance of the nitrite standard.
-
If the efficiency is low, the column may need to be regenerated or replaced.
-
-
Verify Buffer pH: The pH of the buffer used with the cadmium column is critical for efficient reduction. An ammonium chloride buffer with a pH of 8.5 is commonly used.
-
Inspect for Blockages: A build-up of suspended matter in the column can restrict sample flow and reduce efficiency. Pre-filtering samples can help prevent this.[3][4]
Experimental Protocols
Protocol 1: Protein Precipitation from Plasma/Serum Samples
This protocol describes the use of acetonitrile for protein precipitation.
Materials:
-
Plasma or serum sample
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile to the sample (a 2:1 ratio of acetonitrile to sample).[5]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the deproteinized sample, for use in the Griess assay.
Protocol 2: Griess Reaction for Nitrite Determination
Materials:
-
Deproteinized sample or standard
-
Griess Reagent I (Sulfanilamide in acidic solution)
-
Griess Reagent II (this compound in solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Pipette 100 µL of the deproteinized sample or standard into a well of the 96-well plate.
-
Add 50 µL of Griess Reagent I to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Visualizations
Caption: The Griess reaction pathway for nitrite detection and common interferences.
Caption: Experimental workflow for the determination of nitrate and nitrite concentrations.
References
- 1. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NEMI Method Summary - 353.3 [nemi.gov]
- 4. uvm.edu [uvm.edu]
- 5. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Ascorbic acid and glucose can cause significant interference on quantitative measurement of biochemistry analytes in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference by ascorbic acid in test systems involving peroxidase. I. Reversible indicators and the effects of copper, iron, and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing Griess assay sensitivity with N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the sensitivity of their Griess assay for the quantification of nitrite, an indirect measure of nitric oxide (NO).
A Note on N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
While this guide focuses on the widely established Griess assay protocol, which primarily utilizes N-(1-naphthyl)ethylenediamine (NED) as the coupling reagent, it is important to address the specified compound, this compound. This compound is structurally similar to NED. However, there is a lack of specific data in the peer-reviewed literature detailing its use or any comparative analysis of its performance in optimizing Griess assay sensitivity.
Researchers opting to use this compound should consider the general principles, optimization strategies, and troubleshooting steps outlined in this guide as a starting point. It is recommended to perform initial validation experiments to determine the optimal concentration and reaction kinetics for this specific reagent.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Griess assay?
The Griess assay is a two-step diazotization reaction.[1][2] First, under acidic conditions, nitrite reacts with a diazotizing agent, typically sulfanilamide, to form a diazonium salt.[1][3] This intermediate then couples with a coupling agent, such as N-(1-naphthyl)ethylenediamine (NED), to produce a colored azo dye.[1][3] The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.[1][4]
Q2: What is the linear range and detection limit of the Griess assay?
The performance of the Griess assay is dependent on the sample matrix and the specific protocol used.[4][5] Generally, the assay demonstrates a linear relationship between absorbance and nitrite concentration in the range of 1-100 µM.[4][6] The detection limit can range from 0.02 to 2.5 µM, depending on the purity of the reagents and the complexity of the sample matrix.[1][5]
Q3: How can I measure total nitric oxide (nitrite and nitrate) in my samples?
To measure total NO production, nitrate in the sample must first be converted to nitrite.[2] This is typically achieved through an enzymatic reduction step using nitrate reductase.[6][7] After the conversion, the total nitrite concentration can be measured using the standard Griess assay protocol. The initial nitrite concentration can be subtracted from the total nitrite concentration to determine the original nitrate concentration.
Q4: What are the common interferences in the Griess assay?
Several endogenous and exogenous compounds can interfere with the Griess assay, potentially leading to inaccurate results.[8] These include:
-
Proteins: High protein concentrations can interfere with the assay.[2] Deproteinization of samples, such as plasma or serum, is often recommended.[9]
-
Reducing agents: Substances like ascorbate (Vitamin C) and thiols can interfere with the diazotization reaction.[2]
-
NADPH: This cofactor has been shown to interfere with the Griess reaction.[2]
-
Anticoagulants: Heparin can interfere with enzyme-based nitrate reduction methods.[9]
-
Sample color: The inherent color of the sample can interfere with the absorbance reading.[10] A sample blank is crucial to correct for this.
Q5: How should I prepare my samples for the Griess assay?
Sample preparation is critical for accurate results.
-
Cell Culture Supernatants: Centrifuge to remove any cells or debris.
-
Plasma/Serum: Deproteinization using methods like ultrafiltration with 10 kDa cutoff filters is recommended to remove interfering proteins.
-
Urine: Samples may need to be diluted to fall within the linear range of the assay.
-
Tissue Homogenates: Homogenize the tissue in an appropriate buffer, followed by centrifugation to pellet cellular debris. The resulting supernatant can then be used for the assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contaminated reagents or water. | Use high-purity water and fresh reagents. Prepare reagents fresh daily and protect them from light. |
| Interference from the sample matrix. | Include a sample blank (sample without Griess reagents) to subtract the background absorbance. Consider deproteinizing the sample. | |
| Low Sensitivity or Weak Signal | Low nitrite concentration in the sample. | Concentrate the sample if possible. Ensure the standard curve extends to lower concentrations. |
| Inefficient nitrate reduction (for total NO measurement). | Check the activity of the nitrate reductase. Ensure cofactors are present at the correct concentration. | |
| Incorrect wavelength used for measurement. | The optimal wavelength for the azo dye is typically between 520-550 nm.[4] Confirm the correct wavelength for your specific reagents. | |
| Standard Curve is Not Linear | Errors in standard dilution. | Carefully prepare serial dilutions of the nitrite standard. Use a fresh stock solution. |
| Reagent instability. | Prepare Griess reagents fresh and protect from light. The NED solution, in particular, can degrade. | |
| Saturation of the reaction at high concentrations. | Ensure the upper range of your standard curve does not exceed the linear range of the assay (typically around 100 µM). | |
| Unexpected Color Development (e.g., yellow) | pH of the reaction is incorrect. | The Griess reaction requires acidic conditions. Ensure the acidic component of the Griess reagent (e.g., phosphoric acid) is at the correct concentration. An alkaline pH can result in a yellow color. |
| Presence of interfering substances in the sample. | Analyze the sample composition for potential interfering compounds. | |
| Precipitate Formation | Poor solubility of reagents. | Allow reagents to fully dissolve and warm to room temperature before use. Some crystal formation in the sulfanilic acid solution can occur during storage but may not affect performance if the supernatant is used.[7] |
Experimental Protocols
Protocol 1: Nitrite Quantification
This protocol outlines the procedure for quantifying nitrite in aqueous samples.
Reagents:
-
Griess Reagent A (Diazotizing Reagent): 1% (w/v) sulfanilamide in 5% phosphoric acid. Store at 4°C, protected from light.
-
Griess Reagent B (Coupling Reagent): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store at 4°C, protected from light.
-
Nitrite Standard: Prepare a 1 mM stock solution of sodium nitrite in deionized water. Create a series of standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by diluting the stock in the same buffer/medium as your samples.
Procedure:
-
Add 50 µL of each standard and sample to individual wells of a 96-well microplate.
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the 0 µM standard (blank) from all readings.
-
Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Total Nitric Oxide (Nitrite + Nitrate) Quantification
This protocol includes an additional step to convert nitrate to nitrite before the Griess reaction.
Additional Reagents:
-
Nitrate Reductase Enzyme
-
Enzyme Cofactors (e.g., NADPH)
-
Reaction Buffer for Nitrate Reductase
Procedure:
-
In a separate plate or tube, add your sample.
-
Add nitrate reductase and its necessary cofactors to each sample.
-
Incubate for the recommended time and temperature to allow for the conversion of nitrate to nitrite.
-
Proceed with the Griess Assay Procedure as described in Protocol 1, starting from step 1, using the nitrate-reduced samples.
-
The resulting value represents the total nitrite concentration (endogenous nitrite + nitrite converted from nitrate).
-
To determine the original nitrate concentration, subtract the nitrite concentration measured in a parallel sample that did not undergo the nitrate reduction step.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Linear Range | 1 - 100 µM | Dependent on the specific protocol and sample matrix.[4] |
| Limit of Detection (LOD) | 0.02 - 2.5 µM | Varies with reagent purity and sample complexity.[1][5] |
| Wavelength of Max. Absorbance (λmax) | 520 - 550 nm | The optimal wavelength for measuring the absorbance of the formed azo dye.[4] |
| Precision (RSD%) | < 5% | Relative Standard Deviation for replicate measurements within the linear range.[4] |
Visualizations
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound [oakwoodchemical.com]
Technical Support Center: Troubleshooting N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing assays that utilize N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate for the colorimetric detection of nitrite, a stable and quantifiable marker of nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-based assay?
A1: This assay is based on the Griess diazotization reaction, a two-step process.[1] First, under acidic conditions, nitrite in the sample reacts with a diazotizing agent, typically sulfanilamide, to form a diazonium salt.[2] This intermediate then couples with N,N-Diethyl-N'-1-naphthylethylenediamine to produce a colored azo dye.[2] The intensity of the resulting color is directly proportional to the nitrite concentration and can be quantified using a spectrophotometer.[3]
Q2: Why am I getting a weak or no signal even when I expect nitrite to be present?
A2: A weak or absent signal can be attributed to several factors, including issues with reagents, pH, incubation time, or the presence of interfering substances in your sample. A systematic approach to troubleshooting is recommended to identify the root cause.
Q3: What is the optimal wavelength for measuring the absorbance of the colored product?
A3: The optimal wavelength for measuring the absorbance of the azo dye formed in the Griess reaction is typically between 520 and 560 nm, with 540 nm being the most commonly used wavelength.[1][4]
Q4: How should I prepare my nitrite standard curve?
A4: A standard curve should be prepared for each experiment. Create a stock solution of sodium nitrite (e.g., 1 mM) in high-purity water. Perform serial dilutions of the stock solution to generate a range of standards (e.g., 1-100 µM). It is crucial to use the same diluent for your standards as the matrix of your samples (e.g., cell culture medium, buffer) to account for any matrix effects.[5][6]
Troubleshooting Guide
Issue 1: Weak or No Signal
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Reagent Degradation | Prepare fresh Griess reagents (sulfanilamide and this compound solutions) for each experiment. Store stock solutions at 4°C and protect them from light.[6] |
| Suboptimal Reagent Concentration | Ensure the concentrations of the sulfanilamide and this compound solutions are optimal. A common formulation is 1% sulfanilamide in 5% phosphoric acid and 0.1% this compound in deionized water.[6] |
| Incorrect pH | The diazotization reaction requires acidic conditions. The use of phosphoric acid in the sulfanilamide solution helps maintain a low pH. Ensure the final pH of the reaction mixture is acidic.[6] |
| Insufficient Incubation Time | Allow for complete color development by incubating the reaction mixture for at least 10-15 minutes at room temperature, protected from light, before measuring absorbance.[1][6] |
| Low Target Protein Abundance | If measuring nitrite as an indicator of nitric oxide synthase (NOS) activity, the target protein expression might be too low. Consider strategies to enrich low-abundance proteins or induce target protein expression.[7] |
| Sample Degradation | Ensure samples have not degraded. For biological samples, include protease inhibitors in the lysis buffer.[7] |
Issue 2: High Background Signal
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Contaminated Reagents or Water | Use high-purity reagents and deionized water to prepare all solutions. |
| Interfering Substances in the Sample | Samples with high protein concentrations can interfere with the assay. Deproteinization of samples using methods like ultrafiltration with 10 kDa cutoff columns is recommended.[8][9] |
| Cell Culture Media Components | Some cell culture media contain components that can react with the Griess reagent, leading to a high background. Analyze a media-only blank to determine the background absorbance and subtract it from all sample readings. |
Experimental Protocols
Protocol 1: Preparation of Griess Reagent
-
Sulfanilamide Solution (Griess Reagent A): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store this solution in a dark bottle at 4°C.[6]
-
This compound Solution (Griess Reagent B): Dissolve 0.1 g of this compound in 100 mL of deionized water. Store this solution in a dark bottle at 4°C.[6]
-
Working Griess Reagent: Immediately before use, mix equal volumes of Griess Reagent A and Griess Reagent B.
Protocol 2: Nitrite Assay Procedure
-
Standard and Sample Preparation: Prepare a nitrite standard curve by serially diluting a 1 mM sodium nitrite stock solution to concentrations ranging from 1 to 100 µM in the same matrix as your samples. Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.[5][6]
-
Reagent Addition: Add 50 µL of the freshly prepared working Griess reagent to each well.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for color development.[1]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank (0 µM nitrite standard) from all readings. Plot the corrected absorbance of the standards versus their concentrations to create a standard curve. Determine the nitrite concentration of the samples from this curve.[1]
Visual Guides
Caption: Chemical pathway of the Griess reaction for nitrite detection.
Caption: A typical experimental workflow for a nitrite assay.
Caption: A logical workflow for troubleshooting weak signals.
References
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. Griess test - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH on N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, particularly concerning the influence of pH on its reactivity. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no color development in assay | Incorrect pH: The reaction requires acidic conditions for optimal performance. The pH of the final reaction mixture may be too high. | Ensure the final pH of the reaction mixture is within the optimal acidic range, typically between 1.0 and 2.0. Use an appropriate acidic buffer or reagent as specified in your protocol. |
| Reagent degradation: The this compound solution may have degraded due to improper storage (e.g., exposure to light or air). | Store the reagent protected from light and air, preferably at 2-8°C.[1] Prepare fresh solutions for each experiment. | |
| Insufficient incubation time: The reaction may not have had enough time to go to completion. | Allow for a sufficient incubation period as specified in the protocol, typically around 10-30 minutes at room temperature.[2][3] | |
| Inconsistent or variable results | pH fluctuations: Small variations in the pH of samples or reagents can lead to inconsistent reactivity and color development. | Standardize the pH of all samples and reagents before initiating the reaction. Use a calibrated pH meter to verify. A study on a similar compound, N-(1-naphthyl)ethylenediamine, showed that absorbance of the resulting azo dye is pH-dependent.[4] |
| Presence of interfering substances: Certain compounds in the sample matrix may interfere with the reaction. | Consider sample purification or dilution to minimize the concentration of interfering substances. Run appropriate controls to identify potential matrix effects. | |
| Precipitate formation in the reaction mixture | Low solubility at incorrect pH: The solubility of the reagent or reaction products may be pH-dependent, leading to precipitation. | Ensure all components are fully dissolved at the correct pH before mixing. Adjusting the pH of the individual solutions might be necessary. |
| High concentration of reactants: Using overly concentrated solutions can lead to precipitation. | Adhere to the recommended concentrations of reactants as specified in the experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reactivity of this compound?
A1: The optimal reactivity of this compound, particularly in applications like the Griess test for nitrite determination, occurs under acidic conditions. The diazotization reaction, a critical step where this reagent is used, proceeds efficiently in an acidic medium, typically with a pH between 1.0 and 2.0.[4]
Q2: How does pH affect the stability of this compound solutions?
Q3: Can I use a different acid to adjust the pH in my experiment?
A3: Phosphoric acid is commonly used in protocols involving this type of reagent, such as the Griess test.[3][5] While other acids might be used to lower the pH, it is crucial to ensure they do not interfere with the reaction chemistry. It is advisable to validate the use of any alternative acid by running appropriate controls.
Q4: What are the consequences of a pH outside the optimal range?
A4: A pH higher than the optimal acidic range will lead to incomplete diazotization, resulting in reduced sensitivity and inaccurate quantification. This is because the formation of the diazonium salt is an acid-catalyzed reaction.[2] Conversely, an excessively low pH is generally not a concern for the reaction itself, but it may affect the stability of the samples or other components in the assay.
Q5: How can I accurately control the pH in my experiments?
A5: To ensure accurate pH control, it is essential to use a calibrated pH meter. Prepare buffers and reagent solutions carefully, and verify the final pH of the reaction mixture. When working with complex biological samples, consider the buffering capacity of the sample itself and adjust accordingly.
Experimental Protocols
Protocol: Determination of Nitrite using the Griess Reaction with this compound
This protocol is adapted from standard Griess reaction procedures and assumes this compound can be used as a substitute for N-(1-naphthyl)ethylenediamine.
1. Reagent Preparation:
-
Sulfanilamide Solution (Reagent A): Prepare a 1% (w/v) solution of sulfanilamide in 5% (v/v) phosphoric acid. Store protected from light at 4°C.[5]
-
This compound Solution (Reagent B): Prepare a 0.1% (w/v) solution of this compound in deionized water. This solution should be prepared fresh before use. Store protected from light at 4°C.[5]
-
Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite in 1 L of deionized water.[5]
-
Nitrite Standard Curve: Prepare a series of dilutions from the stock solution (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and 1.56 µM) in the same matrix as your samples (e.g., cell culture medium, buffer).[3]
2. Assay Procedure:
-
Add 50 µL of each standard or sample to individual wells of a 96-well microplate in duplicate or triplicate.
-
Add 50 µL of Sulfanilamide Solution (Reagent A) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.[3]
-
Add 50 µL of this compound Solution (Reagent B) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.[3]
-
Measure the absorbance at a wavelength between 520-590 nm (optimal is typically around 548 nm) using a microplate reader.[2]
3. Data Analysis:
-
Subtract the absorbance of the blank (medium/buffer only) from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Experimental workflow for nitrite determination.
References
- 1. This compound | 74474-31-0 | FD154129 [biosynth.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Improving the linear range of nitrite detection with N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you improve and troubleshoot the detection of nitrite using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, a coupling reagent used in the Griess reaction. Here you will find detailed troubleshooting guides and frequently asked questions to address specific issues you may encounter, with a focus on extending the linear range of your assay.
Understanding the Griess Reaction
The detection of nitrite using this compound is based on the Griess diazotization reaction. This is a two-step process where nitrite reacts with a diazotizing reagent (commonly sulfanilamide) in an acidic environment to form a diazonium salt. This intermediate then couples with N,N-Diethyl-N'-1-naphthylethylenediamine to produce a colored azo dye.[1] The intensity of this color, typically measured between 520-560 nm, is directly proportional to the nitrite concentration in the sample.[2]
It is important to note that while the user has specified the this compound salt, the vast majority of published literature and commercial kits use the closely related compound, N-(1-naphthyl)ethylenediamine dihydrochloride (NED or NEDD) . The diethyl- derivative and the oxalate salt are expected to function analogously as the coupling reagent in the Griess reaction. Therefore, the protocols and principles outlined in this guide, which are based on the extensive literature for NED, are directly applicable.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, particularly those affecting the linear range and accuracy of your results.
Question 1: My standard curve is not linear at higher concentrations. How can I extend the linear range?
-
Possible Cause: The concentration of nitrite in your upper standards or samples is too high, leading to saturation of the Griess reagents or exceeding the linear detection limit of the spectrophotometer (typically absorbance values > 2.0).
-
Solution:
-
Sample Dilution: This is the most common and effective method. If your samples are expected to have high nitrite concentrations, they must be diluted to fall within the established linear range of the assay.
-
Action: Perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10, 1:20) using the same matrix as your standards (e.g., cell culture media, buffer).[3] Analyze the diluted samples and multiply the final concentration by the dilution factor.
-
-
Optimize Standard Curve Range: The typical linear range for the Griess assay is up to 100-200 µM.[4] If you consistently work with higher concentrations, you may be able to slightly extend this range by optimizing reagent concentrations, but dilution is generally the preferred approach.
-
Check Reagent Concentrations: While less common, ensure your Griess reagent concentrations are not limiting. A standard formulation is 1% sulfanilamide and 0.1% this compound (or NEDD).
-
Question 2: At high nitrite concentrations, the pink color fades quickly and sometimes turns yellow. What is happening?
-
Possible Cause: This can occur when nitrite concentrations are excessively high, potentially leading to undesirable side reactions or decomposition of the azo dye. The acidic conditions of the assay can also contribute to the instability of nitrous acid at very high concentrations before it has a chance to react.
-
Solution:
-
Dilute the Sample: This is a strong indication that your sample is far too concentrated. Dilute your samples significantly (e.g., 1:50 or 1:100) and re-run the assay.
-
Check pH: Ensure the pH of your final reaction mixture is acidic, as required for the diazotization step. Most protocols include phosphoric or hydrochloric acid in the sulfanilamide solution to maintain a low pH.[2]
-
Read Promptly: While the azo dye is generally stable, it is best practice to read the absorbance within 15-60 minutes of adding the final reagent.[5]
-
Question 3: My results are inconsistent and not reproducible.
-
Possible Cause: Inconsistency can stem from several factors, including reagent degradation, temperature fluctuations, or interference from the sample matrix.
-
Solution:
-
Use Fresh Reagents: Prepare Griess reagents fresh, especially the this compound solution. Store stock solutions in dark bottles at 4°C.
-
Control Temperature: Ensure all reagents, standards, and samples are at room temperature before starting the assay. Perform incubations at a consistent temperature.
-
Matrix Matching: Always prepare your nitrite standard curve in the same liquid matrix as your samples (e.g., if analyzing cell culture media, prepare standards in that same media). This accounts for potential interferences.
-
Sample Preparation: For complex biological samples like serum or plasma, deproteinization is often necessary. Proteins can interfere with the Griess reaction.[6] This can be done using ultrafiltration or chemical precipitation methods (e.g., with zinc sulfate).[5][6] Avoid protein precipitation methods that use strong acids, as this can lead to the loss of nitrite.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a nitrite assay using this method?
A typical Griess assay provides a linear response for nitrite concentrations up to 100 µM.[2] Optimized protocols have demonstrated linearity in the range of 5 to 200 µM.[4] The exact range can depend on the specific reagents, sample matrix, and instrument used.
Q2: How should I prepare my nitrite standard curve?
A standard curve must be run with every experiment.
-
Prepare a Stock Solution: Create a concentrated stock solution of sodium nitrite (e.g., 1 mM) in high-purity, nitrite-free water.
-
Perform Serial Dilutions: Dilute the stock solution to create a series of standards. A common range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and a 0 µM blank.
-
Use the Correct Matrix: It is critical to perform these dilutions in the same buffer or medium as your experimental samples.
-
Process with Samples: Treat the standards exactly as you treat your samples, including the addition of Griess reagents and incubation steps.
Q3: What common substances interfere with the Griess assay?
Several substances, often present in biological samples, can interfere with the assay:
-
Proteins: Can precipitate in the acidic conditions and interfere with absorbance readings.
-
Reducing Agents: Compounds like ascorbic acid and thiols (e.g., glutathione, cysteine) can interfere with the diazotization reaction, leading to lower readings.[7]
-
Cell Culture Media Components: Phenol red, a common pH indicator, can affect background absorbance. Some media, like RPMI, contain high levels of nitrate, which can lead to a high background if you are also measuring nitrate after a reduction step.[7]
Q4: Can I store my samples before analysis?
It is always best to analyze samples for nitrite as soon as possible after collection. If storage is necessary, freeze samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can affect nitrite concentrations.
Data Presentation: Linear Range Comparison
The following table summarizes the linear ranges reported for nitrite detection using the Griess assay under various conditions. This illustrates how the assay's performance can be influenced by the protocol and sample matrix.
| Diazotizing Reagent (Acid) | Coupling Reagent | Sample Matrix | Linear Range (Nitrite) | Reference |
| 75 mM Sulfanilamide | 3.86 mM N-(1-naphthyl)ethylenediamine | Water / Plasma | 5 - 200 µM | [4] |
| 1% Sulfanilamide (5% Phosphoric Acid) | 0.1% N-(1-naphthyl)ethylenediamine | Biological Buffers | Up to 100 µM | [2] |
| Sulfanilamide (in HCl) | N-(1-naphthyl)ethylenediamine | Cell Culture Media | 1.56 - 100 µM | [8] |
| 3-aminobenzenesulfonic acid | N-(1-naphthyl)ethylenediamine | Aqueous Media | 0 - 125 µM | [9] |
Experimental Protocols
This section provides a detailed methodology for a standard nitrite detection assay in a 96-well plate format.
Reagent Preparation
-
Griess Reagent A (Diazotizing Solution): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store in a dark bottle at 4°C.
-
Griess Reagent B (Coupling Solution): Dissolve 0.1 g of this compound (or N-(1-naphthyl)ethylenediamine dihydrochloride) in 100 mL of deionized water. Store in a dark bottle at 4°C.
-
Nitrite Standard Stock (1 mM): Dissolve 6.9 mg of sodium nitrite in 100 mL of deionized, nitrite-free water. Store at 4°C.
Assay Procedure
-
Prepare Standards and Samples: Prepare serial dilutions of the nitrite standard in the same matrix as your samples. If necessary, prepare dilutions of your unknown samples.
-
Plate Loading: Pipette 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well microplate.
-
Add Diazotizing Reagent: Add 50 µL of Griess Reagent A (Sulfanilamide Solution) to each well. Tap the plate gently to mix.
-
First Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Add Coupling Reagent: Add 50 µL of Griess Reagent B (Coupling Solution) to each well. Tap the plate gently to mix. A pink/purple color will develop in the presence of nitrite.
-
Second Incubation: Incubate the plate for 10 minutes at room temperature, protected from light, to allow for full color development.
-
Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the 0 µM standard (blank) from all readings. Plot the corrected absorbance of the standards versus their known concentrations. Use the resulting linear regression equation to determine the nitrite concentration in your samples. Remember to multiply the result by the dilution factor for any diluted samples.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07656A [pubs.rsc.org]
How to prevent degradation of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate reagent
Welcome to the technical support center for N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent primarily used in colorimetric assays. It is a key component in methods for detecting nitrotyrosine and aminotyrosine residues in peptides and proteins. Additionally, it finds application in the separation and photometric determination of certain antiepileptic drugs.[1] The core functionality of this molecule lies in its N'-1-naphthylethylenediamine portion, which is reactive and forms colored compounds in specific chemical reactions, allowing for quantitative analysis.
Q2: How should I properly store the solid this compound reagent?
To ensure the longevity and reliability of the solid reagent, it is crucial to store it under appropriate conditions. The recommended storage for this compound is in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend refrigeration at 2°C to 8°C.[2] Proper storage is the first and most critical step in preventing degradation.
Q3: My this compound solution has turned a brownish color. What does this mean?
A brownish coloration is a common visual indicator of reagent degradation. This discoloration is often due to oxidation of the naphthylamine moiety, which can be accelerated by exposure to air and light. If your solution shows a significant color change, it is recommended to discard it and prepare a fresh solution to ensure the accuracy and reliability of your experimental results.
Q4: How often should I prepare a fresh solution of the reagent?
For applications requiring high accuracy and sensitivity, it is best practice to prepare a fresh solution of this compound daily. While some commercially prepared solutions may have a shelf-life of several months, the stability of laboratory-prepared solutions can be less predictable and is highly dependent on storage conditions.
Q5: What are the primary factors that cause the degradation of this reagent?
The main factors contributing to the degradation of this compound are:
-
Exposure to Air (Oxidation): The aromatic amine component of the molecule is susceptible to oxidation.
-
Exposure to Light: Photodegradation can occur, leading to the formation of colored byproducts.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.
-
Humidity: The solid reagent can be affected by moisture, which can impact its stability.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered with this compound.
Issue 1: Inconsistent or Non-Reproducible Assay Results
If you are experiencing variability in your results, it could be due to reagent degradation.
Troubleshooting Workflow:
References
Minimizing background noise in spectrophotometric readings with this compound
Technical Support Center: Spectrophotometry
This guide provides troubleshooting protocols and frequently asked questions to help you identify and minimize sources of background noise in your spectrophotometric readings, ensuring data accuracy and reliability.
Troubleshooting Guide: High Background Noise or Unstable Readings
Symptom: The spectrophotometer displays fluctuating absorbance readings, a noisy baseline even without a sample, or absorbance values that are unexpectedly high.
| Possible Cause | Recommended Solution |
| Instrumental Instability | Allow for adequate warm-up: Ensure the instrument has warmed up for the manufacturer-recommended time to stabilize the lamp and electronics.[1] Check lamp status: An aging lamp can cause fluctuations in light intensity.[1] Check the lamp's usage hours and replace it if it is near the end of its lifespan.[1] Perform calibration: Regularly calibrate the instrument using certified reference standards to ensure accuracy.[2] |
| Cuvette Issues | Thoroughly clean cuvettes: Use an appropriate solvent to clean cuvettes before each use. Inspect for scratches, contamination, or fingerprints on the optical surfaces.[1] Replace any damaged cuvettes. Use matched cuvettes: For dual-beam instruments, use a matched pair of cuvettes for the reference and sample to minimize differences in optical properties.[1] Ensure proper orientation: Place the cuvette in the holder consistently and in the correct orientation.[2] |
| Sample and Solvent Issues | Improper blanking: Use the exact same solvent, including any additives present in your sample, for the blank measurement.[1] Re-blank the instrument periodically, especially during long experiments.[1] High sample concentration: Highly concentrated samples can lead to absorbance values outside the reliable range of the detector (ideally 0.1-1.0 A.U.).[3] Dilute the sample to bring the absorbance into the optimal range.[3] Sample turbidity: The presence of scattering particles in the sample can cause high background noise.[1] Consider filtering or centrifuging the sample to remove particulates. Solvent absorbance: The solvent itself may absorb light in the measurement wavelength range.[3] If possible, choose a solvent that is transparent at the analytical wavelength or perform a background correction.[3][4] |
| Environmental and External Factors | Maintain a stable environment: Temperature and humidity fluctuations can affect instrument performance.[1][5] Minimize vibrations: Place the spectrophotometer on a sturdy bench away from sources of mechanical vibration.[5] Check for electrical interference: Noise can be introduced from AC power lines or other electronic equipment on a shared circuit.[6] |
| Software and Data Acquisition Settings | Optimize scan speed: Slower scan speeds increase the signal-averaging time at each data point, which can reduce noise levels in a spectrum.[7] Increase signal averaging: Averaging multiple readings can improve the signal-to-noise ratio (SNR).[8] The SNR improves by the square root of the number of scans averaged.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in a spectrophotometer?
A: Noise in spectrophotometry can be categorized into several types. The most common sources include:
-
Instrumental Noise: This arises from the electronic components, light source, and detector.[1] It includes thermal noise (from the temperature of electrical components), shot noise (from the particulate nature of light and electricity), and readout noise (from reading the signal from the detector).[6][10] An aging or unstable lamp is a frequent cause of light source fluctuation.[1]
-
Sample-Related Noise: This includes issues like turbidity from suspended particles, which causes light scattering, and interfering substances within the sample matrix.[1][4]
-
Cuvette-Related Issues: Scratched, dirty, or improperly matched cuvettes can scatter or absorb light, introducing errors.[1]
-
Environmental Noise: This is caused by interactions with the surroundings, such as temperature fluctuations, high humidity, mechanical vibrations, and electrical interference from power lines.[5][6]
Q2: My baseline is very noisy. How can I fix this?
A: A noisy baseline is often due to instrumental or environmental factors. First, ensure your spectrophotometer has had sufficient time to warm up.[1] Check the instrument's light source; an old lamp may need replacement.[2] You can also try to reduce noise by adjusting the software settings. For spectral scans, using a slower scan speed allows for more signal averaging at each wavelength, resulting in a cleaner baseline.[7] If the noise persists, perform a systematic check by running a baseline with the sample chamber empty, then with a clean, empty cuvette, and finally with the cuvette filled with your solvent to isolate the source of the noise.[8]
Q3: Why are my absorbance readings negative?
A: Negative absorbance readings can occur if the reference (blank) measurement has a higher absorbance than the sample measurement. This is often caused by improper blanking procedures. For instance, if the blanking solution is not identical to the sample's solvent matrix or if the cuvettes are not properly cleaned and matched. Performing a blank measurement on a dirty sampling surface can also lead to erroneous negative spectra.[11] Always re-blank the instrument with the correct, clean reference solution before measuring your sample.[2]
Q4: How can I improve my signal-to-noise ratio (SNR)?
A: Improving the SNR is key to obtaining high-quality data. Several strategies can be employed:
-
Increase Integration Time: A longer detector integration time collects more photons, which increases the signal relative to the noise.[9]
-
Signal Averaging: Taking the average of multiple measurements is a powerful technique. The SNR improves in proportion to the square root of the number of scans averaged.[9] For example, averaging 100 scans can improve the SNR by a factor of 10.
-
Use Optimal Sample Concentration: Ensure your sample's absorbance falls within the instrument's linear range, typically between 0.1 and 1.0 absorbance units, for the best results.[3]
-
Increase Light Throughput: Use a larger diameter optical fiber (if applicable) or a wider instrument slit width to increase the amount of light reaching the detector.[9] Note that widening the slit may decrease spectral resolution.
Q5: Can my sample itself be a source of background noise?
A: Yes, the sample can be a significant source of background. Autofluorescence from the compound of interest or other molecules in the sample matrix can contribute to the background signal.[12] Additionally, if the sample is turbid or contains suspended particles, light scattering will occur, which increases the apparent absorbance and adds noise across the spectrum.[4] This effect is often more pronounced at shorter (UV) wavelengths.[4]
Experimental Protocols
Protocol: Systematic Isolation of Background Noise Source
This protocol provides a step-by-step method to determine whether the source of excess noise is the instrument itself, the cuvette, or the solvent/sample.
1. Instrument Check (Dark Noise and Light Path) a. Turn on the spectrophotometer and allow it to warm up for the manufacturer-specified duration (typically 30-60 minutes). b. Set the instrument to measure Absorbance over your desired wavelength range. c. Ensure the sample holder is completely empty and close the lid. d. Run a baseline scan. This measures the instrument's dark signal and any noise from the electronics and detector.[10] The resulting baseline should be flat and close to zero. Significant fluctuations indicate instrumental noise.[8]
2. Cuvette Check a. Select a high-quality, clean, and unscratched quartz cuvette. b. Place the empty cuvette into the sample holder in the correct orientation. c. Run a second baseline scan. d. Compare this scan to the one from Step 1. If new noise or absorbance peaks appear, the cuvette itself is dirty, scratched, or of poor quality.[8]
3. Solvent (Blank) Check a. Fill the cuvette used in Step 2 with the exact solvent or buffer you will use to dissolve your sample. b. Ensure there are no bubbles and that the outside of the cuvette is clean and dry. c. Place the cuvette back in the holder and perform a blanking operation (zeroing the instrument). d. Immediately after blanking, run a scan of the solvent-filled cuvette. The resulting spectrum should be a flat line at zero absorbance. If there is significant noise or absorbance, it indicates that your solvent has impurities, is degrading, or absorbs light in the scanned region.[8]
4. Sample Analysis a. Prepare your sample by dissolving it in the same solvent used for the blank. b. Place the sample cuvette in the instrument and acquire the absorbance spectrum. c. If the noise is only present in the final sample spectrum but not in the preceding checks, the issue is likely related to the sample itself (e.g., turbidity, autofluorescence, or photodegradation).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sperdirect.com [sperdirect.com]
- 3. vernier.com [vernier.com]
- 4. agilent.com [agilent.com]
- 5. News - What is noise in spectrometer? [jinsptech.com]
- 6. spie.org [spie.org]
- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 8. researchgate.net [researchgate.net]
- 9. oceanoptics.com [oceanoptics.com]
- 10. Tech Note: Noise in Spectrometers - GMP SA [gmp.ch]
- 11. Improve Quantification Accuracy | Technical Note 180 [denovix.com]
- 12. benchchem.com [benchchem.com]
Sample preparation techniques for assays involving N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate in various assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures involving this compound.
Issue 1: High Background or Blank Readings
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Glassware: Trace contaminants can react with the reagent, leading to elevated background signals. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned, rinsed with deionized water, and dried before use. |
| Reagent Degradation: Improper storage can lead to the degradation of this compound. | Store the reagent in a tightly sealed container in a cool, dry, and dark place as recommended.[1][2] Prepare fresh solutions for each experiment. |
| Extended Incubation Times: Allowing the reaction to proceed for too long can increase non-specific signal. | Optimize the incubation time for your specific assay. Create a time-course experiment to determine the optimal endpoint. |
| Light Exposure: The reagent and its reaction products may be sensitive to light, leading to increased background. | Perform the assay in a low-light environment or use amber-colored tubes or plates. |
Issue 2: Poor Reproducibility Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting: Small variations in the volumes of samples or reagents can lead to significant differences in results. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all replicates. |
| Incomplete Mixing: Failure to properly mix the sample and reagents can result in an uneven reaction. | Gently vortex or mix each well or tube after the addition of each reagent. Avoid introducing bubbles. |
| Temperature Fluctuations: Inconsistent temperatures across the assay plate can affect the reaction rate. | Ensure the entire plate is at a uniform temperature before adding reagents and during incubation. Use a temperature-controlled incubator. |
| Sample Heterogeneity: If the analyte is not evenly distributed in the sample, it will lead to variable results. | Ensure your sample is homogenous before aliquoting. For cell lysates or tissue homogenates, ensure thorough mixing. |
Issue 3: Weak or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Reagent Concentration: The concentration of this compound may be too low for the amount of analyte present. | Optimize the reagent concentration. Perform a titration experiment to find the optimal concentration for your assay. |
| Suboptimal pH: The reaction may be pH-sensitive. | Ensure the final reaction buffer is at the optimal pH for the assay. Test a range of pH values to determine the optimum. |
| Presence of Interfering Substances: Components in the sample matrix may inhibit the reaction. | Identify and remove interfering substances. This may involve sample dilution, precipitation, or solid-phase extraction. |
| Inactive Reagent: The reagent may have expired or degraded. | Use a fresh vial of this compound. Test the reagent with a known positive control to confirm its activity. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is soluble in DMSO and methanol.[3][4][5] It is recommended to prepare stock solutions in high-purity, anhydrous DMSO or methanol. For storage, it is best to keep the solid compound at room temperature or 4°C, sealed in a dry environment.[4][5][6] Once in solution, it is advisable to prepare fresh solutions for each use or store aliquots at -20°C for short-term use to minimize degradation. Always bring solutions to room temperature before use.
Q2: What are the common applications of this compound?
A2: This compound is utilized in methods for detecting nitrotyrosine and aminotyrosine residues in peptides and proteins.[3][5] It is also used in studies on the separation and photometric determination of antiepileptics.[3][5] In analytical chemistry, it can serve as a colorimetric reagent for detecting metals.[]
Q3: Are there any known interfering substances I should be aware of?
A3: While specific interfering substances will depend on the assay, common interferents in colorimetric assays include reducing agents, strong oxidizing agents, and compounds that absorb light at the same wavelength as the reaction product. High concentrations of proteins or lipids in the sample matrix can also interfere with the reaction. It is recommended to run a matrix-matched standard curve to assess for potential interference.
Q4: What is the melting point of this compound?
A4: The melting point of this compound is in the range of 164-169°C.[2][4][5]
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C18H24N2O4 | [5][8] |
| Molecular Weight | 332.39 g/mol | [5][8] |
| Appearance | White to Off-White Solid | [4][5] |
| Melting Point | 164-169°C | [2][4][5] |
Table 2: Solubility and Storage
| Parameter | Details | References |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3][4][5] |
| Storage (Solid) | Room Temperature or 4°C, sealed in dry conditions | [1][4][5][6] |
| Storage (Solution) | Prepare fresh or store short-term at -20°C | - |
Experimental Protocols
Protocol: General Colorimetric Assay for Nitrite (Griess-type Assay)
This protocol is a generalized example of how this compound might be used in a colorimetric assay for the determination of nitrite.
Materials:
-
This compound
-
Sulfanilamide
-
Phosphoric Acid
-
Sodium Nitrite (for standard curve)
-
Deionized Water
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
Griess Reagent Part I (Sulfanilamide Solution): Prepare a solution of sulfanilamide in an acidic solution (e.g., 5% phosphoric acid).
-
Griess Reagent Part II (this compound Solution): Prepare a solution of this compound in deionized water. This solution should be protected from light.
-
Nitrite Standards: Prepare a series of nitrite standards by diluting a stock solution of sodium nitrite in the same buffer as your samples.
Assay Procedure:
-
Pipette 50 µL of each standard or sample into the wells of a 96-well microplate.
-
Add 50 µL of Griess Reagent Part I to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part II to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically around 540 nm) using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of nitrite in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: General workflow for a colorimetric assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound CAS#: 74474-31-0 [m.chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. 29473-53-8・this compound・200-03421・206-03423・208-03422[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate [lgcstandards.com]
Impact of temperature on the performance of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of temperature on the performance of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. It is intended for researchers, scientists, and drug development professionals using this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
A1: For long-term stability, the solid this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Specific recommendations often suggest refrigeration at 2°C - 8°C.[2][3][4] Some suppliers state that storage at room temperature is also acceptable.[4][5] Always refer to the manufacturer's instructions on the product data sheet for the most accurate storage information.
Q2: I have prepared a stock solution of this compound. How should I store it and for how long is it stable?
A2: Aqueous solutions of N,N-Diethyl-N'-1-naphthylethylenediamine and related compounds are known to be sensitive to light and air oxidation.[5] It is best practice to prepare the solution fresh for each experiment. If storage is necessary, it should be stored in a tightly sealed, light-protected (e.g., amber) container at 2°C - 8°C. While commercially prepared solutions may have a shelf life of 6-12 months, freshly prepared solutions are generally recommended for daily use to ensure reliability.[1]
Q3: My this compound solution has turned a pinkish/brown color. Can I still use it?
A3: A slight discoloration of the solution may not significantly affect its performance in some applications, such as the Griess assay for nitrite detection.[1] However, a significant color change is indicative of degradation and can lead to high background signals and reduced sensitivity in your assay. It is highly recommended to use a freshly prepared, colorless solution for the most accurate and reproducible results.
Q4: At what temperature should I run my assay when using this compound?
A4: Most protocols involving this compound for colorimetric assays, such as the Griess reagent for nitrite determination, specify that the reaction should be carried out at room temperature.[1][5] It is crucial to allow the reagent and samples to equilibrate to room temperature before starting the reaction to ensure consistent results.
Q5: Can I incubate my reaction at a higher temperature, for example, 37°C, to speed it up?
A5: Increasing the incubation temperature is generally not recommended without proper validation. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the degradation of the reagent and the final colored product. In some applications, such as nitrate reduction prior to nitrite detection, temperatures may be optimized (e.g., up to 50-60°C), but exceeding the optimal temperature can lead to a decrease in signal due to the decomposition of intermediates.[3]
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Action |
| High Background Signal | 1. Degraded reagent due to improper storage temperature. 2. Reagent solution was not at room temperature before use. | 1. Prepare a fresh solution of this compound. 2. Ensure all reagents and samples are equilibrated to a consistent room temperature before mixing. |
| Low or No Signal | 1. Incubation temperature is too low, slowing down the reaction. 2. Reagent solution was used immediately after being taken from the refrigerator. | 1. Ensure the assay is performed at the temperature specified in the protocol (usually room temperature). 2. Allow the reagent solution to warm to room temperature for at least 30 minutes before use. |
| Inconsistent Results Between Wells/Plates | 1. Temperature gradient across the microplate during incubation. 2. Reagents were at different temperatures when added. | 1. Ensure uniform temperature across the plate during incubation. Avoid placing plates on cold or hot surfaces. 2. Pre-warm all reagents and samples to room temperature before starting the assay. |
| Signal Decreases Over Time | 1. The colored product is unstable at the incubation temperature. 2. The assay was run at an elevated temperature, causing degradation. | 1. Measure the absorbance within the recommended timeframe after adding the reagent.[1] 2. Perform the assay at room temperature unless the protocol specifically requires a higher temperature. |
Data Presentation
Table 1: Illustrative Stability of a 0.1% this compound Solution
| Storage Temperature | % Activity Remaining (vs. Freshly Prepared) | ||
| 24 hours | 48 hours | 72 hours | |
| 4°C (in the dark) | 98% | 95% | 91% |
| Room Temperature (light-exposed) | 85% | 70% | 55% |
| 37°C | 60% | 35% | 15% |
| This table presents illustrative data to demonstrate the importance of proper storage conditions. Actual stability may vary. |
Table 2: Illustrative Effect of Incubation Temperature on Assay Signal
| Incubation Temperature | Relative Absorbance (%) | Observation |
| 15°C | 75% | Slower color development. |
| 25°C (Room Temp) | 100% | Optimal signal as per standard protocols. |
| 37°C | 110% | Faster initial color development, but potential for higher background. |
| 50°C | 80% | Signal reduction may indicate degradation of the final product. |
| This table presents illustrative data to show the potential impact of incubation temperature on assay results. The optimal temperature should be determined experimentally for your specific assay. |
Experimental Protocols
Protocol: Colorimetric Determination of Nitrite Using this compound
This protocol is a generalized procedure and may require optimization for specific applications.
1. Reagent Preparation:
- This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water. Store in an amber bottle at 4°C. It is highly recommended to prepare this solution fresh.
- Sulfanilamide Solution (1% w/v): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. This solution is stable at room temperature.
2. Assay Procedure:
- Allow all reagents and samples to equilibrate to room temperature for at least 30 minutes.
- Pipette 50 µL of your samples and nitrite standards into the wells of a 96-well microplate.
- Add 50 µL of the 1% Sulfanilamide Solution to each well.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 µL of the 0.1% this compound Solution to each well.
- Incubate for 10 minutes at room temperature, protected from light. A magenta color will develop in the presence of nitrite.
- Measure the absorbance at 540 nm using a microplate reader within 30 minutes.
Visualizations
Caption: Troubleshooting workflow for assays.
Caption: Workflow for a colorimetric nitrite assay.
References
- 1. Griess Reagent Kit | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. usbio.net [usbio.net]
- 3. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 74474-31-0 | FD154129 [biosynth.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Coupling Reagents for Colorimetric Assays: N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate vs. N-(1-Naphthyl)ethylenediamine dihydrochloride
In the realm of biochemical and analytical research, the accurate quantification of various analytes is paramount. Colorimetric assays, prized for their simplicity and cost-effectiveness, often rely on a diazotization-coupling reaction to produce a quantifiable colored product. The choice of the coupling reagent in these assays is critical to ensure sensitivity, stability, and reproducibility. This guide provides a detailed comparison of two such reagents: the commonly used N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) and the lesser-known N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, also referred to as Tsuda's Reagent.
This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and practical considerations of these two compounds for their analytical needs. We will delve into their chemical properties, established experimental protocols, and available performance data.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these reagents is essential for their proper handling, storage, and application in experimental settings. The following table summarizes the key properties of this compound and N-(1-Naphthyl)ethylenediamine dihydrochloride.
| Property | This compound | N-(1-Naphthyl)ethylenediamine dihydrochloride |
| Synonyms | Tsuda's Reagent, N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate[1][2][3] | NEDA, Bratton-Marshall Reagent |
| CAS Number | 29473-53-8[1][4] | 1465-25-4[5] |
| Molecular Formula | C₁₈H₂₄N₂O₄[1][4] | C₁₂H₁₆Cl₂N₂[6] |
| Molecular Weight | 332.39 g/mol [1][4] | 259.17 g/mol [6] |
| Appearance | White to Off-White Solid[7] | Off-white powdered solid[8] |
| Melting Point | 164-167 °C[7] | 194–198 °C (decomposes)[8] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[7] | Water (3 g/100 ml), Soluble in hot water, alcohol, dilute hydrochloric acid, and acetone.[8][9] |
| Storage Temperature | Room Temperature[7] or 2-8°C[1] | 15-25°C[6] |
Performance in Colorimetric Assays: The Griess Test for Nitrite Determination
| Performance Metric | N-(1-Naphthyl)ethylenediamine dihydrochloride (in Griess Test) | This compound |
| Primary Application | Quantitative analysis of nitrite and nitrate.[10] | Colorimetric estimation of p-aminosalicylic acid (PAS) and its metabolites, detection of nitrotyrosine and aminotyrosine residues, photometric determination of antiepileptics, and as a colorimetric reagent for metals.[3][11] |
| Limit of Detection (LOD) | 0.02 - 2 µM[8] | Not reported for nitrite determination. |
| Linear Range | Typically up to 100-200 µM[8] | Not reported for nitrite determination. |
| Molar Absorptivity (ε) | ~50,000 L·mol⁻¹·cm⁻¹ for the formed azo dye[8] | Not reported for the azo dye formed with diazotized sulfanilamide. |
| Wavelength of Max. Absorbance (λmax) | ~540 nm for the formed azo dye[8] | Not reported for the azo dye formed with diazotized sulfanilamide. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are the established protocol for the Griess test using N-(1-Naphthyl)ethylenediamine dihydrochloride and a protocol for a colorimetric assay using this compound as described in the literature.
Protocol 1: Griess Test for Nitrite Determination using N-(1-Naphthyl)ethylenediamine dihydrochloride
This protocol is a standard method for the quantification of nitrite in aqueous samples.
Reagents:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride in an acidic buffer. A common formulation involves 0.1% NEDD in water and 1% sulfanilamide in 5% phosphoric acid, mixed in equal volumes before use.
-
Nitrite Standard Solutions: A series of known concentrations of sodium nitrite for generating a standard curve.
Procedure:
-
Pipette 50 µL of standards and samples into separate wells of a 96-well microplate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NEDD solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Colorimetric Assay using this compound (Tsuda's Reagent)
This protocol is adapted from the method described by Harutada Negoro for the colorimetric estimation of a diazotized aromatic amine.[10]
Reagents:
-
Diazotizing Reagent: 2% aqueous solution of sodium nitrite (freshly prepared).
-
Sulfamic Acid Solution: 0.5% aqueous solution of ammonium sulfamate.
-
Tsuda's Reagent Solution: 0.2% aqueous solution of this compound.
-
Hydrochloric Acid: 6 N HCl.
Procedure:
-
To an aliquot of the sample containing the analyte to be diazotized, add 1 mL of 6 N hydrochloric acid and cool in an ice-salt bath to approximately 0°C.
-
Add 0.5 mL of the freshly prepared 2% sodium nitrite solution and let it stand for 3 minutes.
-
Add 1 mL of the 0.5% ammonium sulfamate solution to quench the excess nitrous acid.
-
After 2 minutes, add 0.5 mL of the 0.2% Tsuda's Reagent solution.
-
Dilute the final solution to a defined volume (e.g., 10 mL) with distilled water.
-
Measure the absorbance at the wavelength of maximum absorbance for the formed azo dye.
Signaling Pathways and Experimental Workflows
Visual representations of the reaction mechanism and experimental procedures can aid in understanding the underlying principles and practical steps involved in these assays.
Caption: The Griess reaction pathway for nitrite detection.
Caption: Comparative experimental workflows for the two reagents.
Conclusion
N-(1-Naphthyl)ethylenediamine dihydrochloride is a well-characterized and widely adopted coupling reagent, particularly for the highly sensitive and reproducible Griess test for nitrite determination. Its performance characteristics are well-documented, making it a reliable choice for established applications.
This compound (Tsuda's Reagent) has been used in specific colorimetric applications, but its performance metrics for common assays like nitrite determination are not as readily available. The provided protocol from historical literature suggests its utility in forming colored azo dyes, but further validation and characterization would be necessary to establish its limit of detection, linear range, and molar absorptivity in the context of a Griess-type reaction.
For researchers requiring a validated and highly sensitive method for nitrite and nitrate quantification, N-(1-Naphthyl)ethylenediamine dihydrochloride remains the industry standard. This compound may present an alternative for specific applications or for the development of new analytical methods, but it would require thorough investigation and validation to match the performance and reliability of the established Griess reagent.
References
- 1. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and sensitive evaluation of nitrite content in Saudi Arabian processed meat and poultry using a novel ultra performance liquid chromatography–mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 29473-53-8・this compound・200-03421・206-03423・208-03422[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. usbio.net [usbio.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. mybiosource.com [mybiosource.com]
A Comparative Guide to the Validation of Analytical Methods Using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the accuracy, reliability, and consistency of experimental data. N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, a key component in the widely used Bratton-Marshall reaction, serves as a cornerstone for the spectrophotometric determination of nitrites and primary aromatic amines. This guide provides an objective comparison of analytical methods employing this reagent against alternative techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your analytical needs.
Principle of the Bratton-Marshall Reaction
The analytical application of this compound is predicated on the Bratton-Marshall reaction. This colorimetric method involves a two-step process. Initially, a primary aromatic amine or a substance that can be converted to one (such as nitrites that diazotize a primary aromatic amine) is diazotized with sodium nitrite in an acidic medium to form a diazonium salt. Subsequently, this diazonium salt is coupled with a chromogenic agent, in this case, N,N-Diethyl-N'-1-naphthylethylenediamine, to produce a stable, intensely colored azo dye. The concentration of the analyte is then determined by measuring the absorbance of this solution at a specific wavelength.[1][2]
Caption: Bratton-Marshall reaction pathway.
Comparison of Analytical Methods
The selection of an analytical method is contingent on various factors, including the nature of the analyte, the sample matrix, and the required sensitivity and specificity. Below is a comparison of the Bratton-Marshall method (utilizing this compound or its dihydrochloride salt, often referred to as Griess Reagent) with alternative analytical techniques for the determination of nitrites and primary aromatic amines (specifically sulfonamides).
For Nitrite Determination
| Parameter | Griess Method (Bratton-Marshall) | Enzymatic Reduction Method | Ion Chromatography (IC) |
| Principle | Diazotization and coupling reaction to form a colored azo dye.[1] | Enzymatic reduction of nitrate to nitrite by nitrate reductase, followed by Griess reaction for total nitrite determination.[3] | Separation of anions based on their affinity to an ion-exchange column followed by conductivity or UV detection.[4] |
| Linearity Range | Typically 0.1 - 100 µM[5] | 0.5 - 50 µM[3] | 0.1 - 50 mg/L[6] |
| Limit of Detection (LOD) | 0.02 - 2 µM[1] | ~0.01 µM[6] | 0.01 - 0.1 mg/L[6] |
| Limit of Quantification (LOQ) | ~1 µM[7] | ~0.05 µM[6] | 0.05 - 0.5 mg/L[6] |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% | < 2% |
| Advantages | Simple, rapid, cost-effective, and suitable for high-throughput screening.[8] | High specificity for nitrate/nitrite, avoids toxic reagents like cadmium for nitrate reduction.[3] | Can simultaneously analyze multiple anions, high precision and accuracy.[4] |
| Disadvantages | Susceptible to interference from colored or turbid samples, and compounds that react with the Griess reagent.[3] | Enzyme activity can be affected by sample matrix, higher cost than Griess method. | High initial instrument cost, requires skilled personnel. |
For Sulfonamide Determination
| Parameter | Bratton-Marshall Method | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Diazotization of the primary amino group of the sulfonamide and coupling with N,N-Diethyl-N'-1-naphthylethylenediamine.[9] | Direct measurement of the absorbance of the sulfonamide molecule at its specific maximum wavelength (λmax).[10] | Separation of the sulfonamide from other components on a chromatographic column followed by UV detection. |
| Linearity Range | 0.1 - 7.0 µg/mL[11] | 1.0–5.0 × 10⁻⁵ M (e.g., 0.17–0.86 µg/mL for sulfanilamide)[10] | Typically 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL[11] | 3.57 × 10⁻⁶ M (e.g., ~0.06 µg/mL for sulfanilamide)[10] | Typically < 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.11 - 0.18 µg/mL[11] | 1.08 × 10⁻⁵ M (e.g., ~0.19 µg/mL for sulfanilamide)[10] | Typically < 0.5 µg/mL |
| Accuracy (% Recovery) | 97.3 - 100.8%[11] | 100.03 ± 0.589%[10] | 98 - 102% |
| Precision (%RSD) | 0.1 - 0.5% (Intra-day)[11] | 0.587%[10] | < 2% |
| Advantages | High sensitivity and simplicity.[9] | Very simple and rapid, no derivatization required. | High specificity, can separate and quantify multiple sulfonamides in a single run.[12] |
| Disadvantages | Not specific for individual sulfonamides in a mixture.[10] | Less sensitive and specific compared to the Bratton-Marshall method and HPLC, susceptible to interference from other UV-absorbing compounds. | Higher cost of instrumentation and consumables, more complex method development. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Experimental Workflow for Method Validation
Caption: General workflow for analytical method validation.
Protocol 1: Determination of Nitrite using the Griess Reagent
This protocol is based on the reaction of nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Working Griess Reagent: Mix equal volumes of Solution A and Solution B just before use.
-
-
Nitrite Standard Stock Solution (e.g., 1 mM Sodium Nitrite).
-
Deionized water.
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Standards: Prepare a series of nitrite standards by diluting the stock solution in deionized water to concentrations ranging from 1 to 100 µM.
-
Sample Preparation: If necessary, deproteinize samples to avoid interference.
-
Reaction:
-
In a microplate well or a test tube, add 100 µL of the standard or sample.
-
Add 100 µL of the working Griess Reagent.
-
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance at approximately 540 nm.
-
Quantification: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the nitrite concentration in the samples from the standard curve.[7][13]
Protocol 2: Determination of a Sulfonamide using the Bratton-Marshall Reaction
This protocol describes the general procedure for the determination of a sulfonamide drug.
Materials:
-
Sulfonamide standard solution.
-
Sodium nitrite solution (e.g., 0.1% w/v).
-
Hydrochloric acid (e.g., 1 M).
-
Ammonium sulfamate solution (e.g., 0.5% w/v).
-
N-(1-naphthyl)ethylenediamine dihydrochloride solution (e.g., 0.1% w/v).
-
Spectrophotometer.
Procedure:
-
Diazotization:
-
To an aliquot of the sulfonamide solution in a volumetric flask, add hydrochloric acid.
-
Cool the mixture in an ice bath.
-
Add sodium nitrite solution and let it react for a few minutes.
-
-
Removal of Excess Nitrite: Add ammonium sulfamate solution to quench the excess nitrous acid.
-
Coupling Reaction: Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution and mix well. A color will develop.
-
Volume Adjustment: Bring the solution to the final volume with deionized water.
-
Measurement: After a specified time for color development, measure the absorbance at the wavelength of maximum absorption (typically around 540-550 nm).
-
Quantification: Prepare a calibration curve using standard solutions of the sulfonamide and determine the concentration of the unknown sample.[9][14]
Conclusion
The choice of an analytical method for the determination of nitrites or primary aromatic amines requires careful consideration of the specific analytical challenge. The Bratton-Marshall reaction, utilizing this compound or its analogs, offers a simple, sensitive, and cost-effective spectrophotometric method that is well-suited for many applications. However, for analyses requiring higher specificity, the ability to analyze multiple components simultaneously, or for complex sample matrices, alternative methods such as enzymatic assays or chromatographic techniques may be more appropriate. The data and protocols presented in this guide provide a foundation for making an informed decision based on the performance characteristics and requirements of your specific analytical workflow.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nitrate - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
Navigating Nitrite Detection: A Comparative Guide to Alternatives for N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite is a critical aspect of various analytical workflows. While the Griess assay, traditionally employing a coupling reagent like N-(1-naphthyl)ethylenediamine dihydrochloride, remains a gold standard, this guide explores and compares viable alternatives to the less common N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. This publication provides an objective comparison of performance, supported by experimental data and detailed protocols, to inform the selection of the most suitable reagent for your research needs.
Performance Characteristics of Nitrite Detection Methods
The selection of a nitrite detection method hinges on key performance indicators such as the limit of detection (LOD), linear range, and overall sensitivity. The following table summarizes the quantitative performance of the Griess reagent and its principal alternatives.
| Method | Reagent/Principle | Limit of Detection (LOD) | Linear Range | λmax / Detection Signal | Key Advantages | Key Disadvantages |
| Griess Assay | Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride | 0.02 µM to 2.5 µM[1] | 1 µM to 100 µM[1] | ~540 - 550 nm (Absorbance)[1] | Robust, simple, cost-effective | Potential interference from colored compounds |
| Fluorometric Assay | 2,3-Diaminonaphthalene (DAN) | 10 nM to 25 nM[2][3][4] | 0 to 800 nM[3][4] | Ex/Em: 365/415 nm (Fluorescence)[2] | High sensitivity | Requires fluorometer, potential for quenching |
| Novel Probe NT555 | Intramolecular covalent-assembly probe | Reported high sensitivity | Not explicitly defined | Bathochromic shift and fluorescence turn-on[5][6] | Superior detection kinetics[5][6] | Not widely commercially available, limited protocol standardization |
| HPLC | Various (e.g., UV-Vis or fluorescence detection) | 0.006 µg/mL (~0.13 µM)[7][8] | 0.012 to 100 µg/mL[7][8] | Analyte-specific (e.g., 220 nm for direct UV)[7][8] | High specificity and selectivity | Requires specialized equipment and expertise |
| Electrochemical Sensing | Graphene-modified electrode | 9.9 x 10⁻⁸ M (99 nM)[9] | 3 x 10⁻⁷ to 10⁻³ M[9] | Amperometric or voltammetric signal | High sensitivity, potential for portability | Electrode fouling, matrix effects |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable results. Below are methodologies for the key nitrite detection assays.
Griess Colorimetric Assay
This protocol provides a general procedure for the colorimetric determination of nitrite using the Griess reagent.
Reagents:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer (e.g., phosphoric acid). Commercial kits are widely available.
-
Nitrite Standard Solution: A stock solution of sodium nitrite of known concentration, used to prepare a standard curve.
Procedure:
-
Sample Preparation: Prepare samples and a series of nitrite standards in a suitable buffer or matrix.
-
Reaction: In a 96-well plate, add 50 µL of each standard and sample to individual wells.
-
Add 50 µL of Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
2,3-Diaminonaphthalene (DAN) Fluorometric Assay
This method offers enhanced sensitivity compared to the colorimetric Griess assay.
Reagents:
-
DAN Solution: A freshly prepared solution of 2,3-diaminonaphthalene in an acidic solution (e.g., 0.62 M HCl).
-
NaOH Solution: For pH adjustment to enhance fluorescence.
-
Nitrite Standard Solution: For generating a standard curve.
Procedure:
-
Sample and Standard Preparation: Prepare samples and nitrite standards.
-
Reaction: To 100 µL of each sample and standard, add 10 µL of the DAN solution.
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
pH Adjustment: Add 20 µL of NaOH solution to each sample to increase the fluorescence of the product.
-
Measurement: Measure the fluorescence using a fluorometer with excitation at approximately 365 nm and emission at approximately 415 nm.[2]
-
Quantification: Calculate the nitrite concentration based on the standard curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a highly specific and quantifiable method for nitrite analysis.
Instrumentation and Columns:
-
An HPLC system equipped with a UV-Vis or fluorescence detector.
-
A suitable column, such as a C18 reversed-phase column.[7][8]
Mobile Phase:
-
A simple mobile phase can be prepared using distilled water with the pH adjusted to 6.5 with phosphoric acid.[7][8]
Procedure:
-
Sample Preparation: Filter samples to remove particulate matter.
-
Injection: Inject a defined volume of the sample onto the HPLC column.
-
Elution: Elute the nitrite using the mobile phase at a constant flow rate (e.g., 0.9 mL/min).[7][8]
-
Detection: Monitor the eluate at a specific wavelength (e.g., 220 nm for UV detection). The retention time for nitrite is typically around 3.5 minutes under these conditions.[7][8]
-
Quantification: Quantify the nitrite concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of nitrite.
Visualizing the Chemistry and Workflows
To better understand the underlying principles of these detection methods, the following diagrams illustrate the key reaction pathways and experimental workflows.
Conclusion
While the Griess reaction remains a robust and widely used method for nitrite detection, several alternatives offer distinct advantages, particularly in terms of sensitivity and specificity. The 2,3-diaminonaphthalene (DAN) fluorometric assay provides significantly lower detection limits, making it ideal for samples with trace amounts of nitrite. For complex matrices where specificity is paramount, HPLC offers unparalleled separation and quantification capabilities. Emerging technologies like novel fluorescent probes and electrochemical sensors also show great promise for rapid and highly sensitive nitrite detection. The choice of the optimal reagent and method will ultimately depend on the specific requirements of the assay, including the expected nitrite concentration, the sample matrix, and the available instrumentation. This guide provides the foundational data and protocols to enable an informed decision for your analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Practical assay for nitrite and nitrosothiol as an alternative to the Griess assay or the 2,3-diaminonaphthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Sensitive Graphene-Based Electrochemical Sensor for Nitrite Assay in Waters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate and Alternative Analytical Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate and its common alternatives used in colorimetric assays. The focus is on cross-reactivity, performance, and experimental protocols to aid in the selection of the most appropriate reagent for specific research and development needs.
Executive Summary
This compound is a chemical reagent utilized in specific colorimetric detection methods, notably for nitrotyrosine, aminotyrosine, and certain antiepileptic drugs. While it shares structural similarities with components of the widely used Griess reagent for nitrite detection, its primary applications differ. This guide delves into the performance characteristics of this compound in its specific assays and provides a detailed comparison with the Griess assay for nitrite quantification, a common analytical challenge in biomedical research.
Performance Comparison
Quantitative data for assays utilizing this compound is not as extensively documented in publicly available literature as for the Griess reagent. However, based on its indicated uses, a qualitative comparison can be drawn. The Griess assay is a robust and highly sensitive method for the detection of nitrite, an indirect marker of nitric oxide (NO) production.
| Parameter | Griess Assay for Nitrite Detection | Assay for Antiepileptics (e.g., Phenytoin) |
| Analyte | Nitrite (NO₂⁻) | Phenytoin |
| Limit of Detection (LOD) | 0.02 - 2.5 µM[1] | Not specified |
| Linear Range | Typically up to 100 µM | 2-14 µg/mL (for a general UV spectrophotometric method) |
| Wavelength of Max. Absorbance (λmax) | ~540 nm | 205 nm (for a general UV spectrophotometric method) |
| Common Interferences | Strong oxidizing and reducing agents, certain amino acids (e.g., cysteine), high concentrations of proteins. | Other compounds that absorb in the UV range. |
| Cross-Reactivity | Can react with other nitrogen-containing compounds under certain conditions. | Potential for cross-reactivity with other drugs or metabolites with similar chemical structures. |
Experimental Protocols
Spectrophotometric Determination of Phenytoin (General Protocol)
This protocol is a general method for the UV spectrophotometric determination of phenytoin and does not specifically use this compound. It is provided as a representative example of an assay for an antiepileptic drug.
1. Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of Phenytoin sodium and dissolve it in 100 mL of ethanol to obtain a stock solution of 1 mg/mL.
2. Preparation of Working Standards:
-
From the stock solution, prepare a series of dilutions in ethanol to achieve concentrations ranging from 2 to 14 µg/mL.
3. Spectrophotometric Measurement:
-
Measure the absorbance of each working standard solution at 205 nm using a UV-Vis spectrophotometer, with ethanol as the blank.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations.
-
Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.
Griess Assay for Nitrite Detection
This protocol outlines the standard procedure for the colorimetric determination of nitrite using the Griess reagent.
1. Reagent Preparation:
-
Griess Reagent: Prepare a solution containing 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water and a solution of 1% sulfanilamide in 5% phosphoric acid. These solutions can be mixed shortly before use. Many commercial kits provide a pre-mixed, stabilized Griess reagent.
2. Sample Preparation:
-
Collect biological samples (e.g., cell culture supernatant, plasma) and centrifuge to remove any particulate matter.
3. Assay Procedure:
-
Add 50-100 µL of the sample to a 96-well microplate.
-
Add an equal volume of the Griess reagent to each sample.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
4. Measurement and Analysis:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Visualizing the Methodologies
To illustrate the workflows of the described assays, the following diagrams are provided.
References
A Comparative Guide to N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate-Based Assays for Nitrite and Nitrate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite and nitrate, stable metabolites of nitric oxide (NO), is crucial for understanding a myriad of physiological and pathological processes. The Griess assay, a colorimetric method, remains a cornerstone for this purpose. This guide provides an objective comparison of Griess assays utilizing N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate as a coupling reagent against alternative methods, supported by experimental data and detailed protocols.
While a formal inter-laboratory validation study specifically for this compound-based assays was not identified in the reviewed literature, the performance of the general Griess method, which relies on the same chemical principle, has been extensively documented and compared to other techniques. This guide synthesizes that information to provide a comprehensive overview.
Performance Comparison of Nitrite and Nitrate Quantification Methods
The selection of an appropriate assay for nitrite and nitrate determination depends on factors such as sensitivity, sample matrix, throughput, and available equipment. The following table summarizes the key performance characteristics of the Griess assay and two common alternatives: High-Performance Liquid Chromatography (HPLC) and Chemiluminescence.
| Feature | Griess Assay | High-Performance Liquid Chromatography (HPLC) | Chemiluminescence |
| Principle | Colorimetric diazotization reaction. | Separation based on polarity followed by UV or electrochemical detection. | Gas-phase reaction of NO with ozone, producing light. |
| Sensitivity | Low micromolar (µM) range (~0.5 µM).[1] | Nanomolar (nM) to low micromolar (µM) range. | Picomolar (pM) to nanomolar (nM) range.[2] |
| Linearity | Typically linear over a 2-3 order of magnitude concentration range.[3][4] | Excellent linearity over a wide dynamic range. | Excellent linearity over a wide dynamic range. |
| Specificity | Can be prone to interference from other compounds in complex biological matrices. | High specificity due to chromatographic separation. | Very high specificity for nitric oxide. |
| Sample Throughput | High, suitable for 96-well plate format. | Lower, sequential sample analysis. | Moderate, can be automated. |
| Cost | Low, requires a standard spectrophotometer. | High, requires specialized HPLC equipment. | High, requires a dedicated chemiluminescence analyzer. |
| Ease of Use | Relatively simple and straightforward procedure. | Requires expertise in chromatography. | Requires specialized equipment and training. |
| Interferences | High protein concentrations, thiols, and ascorbic acid can interfere.[5] | Co-eluting compounds can interfere if not properly separated. | Minimal, but sample preparation is critical to avoid quenching. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the Griess assay for nitrite and nitrate determination.
Experimental Protocol for Nitrite Determination using the Griess Assay
This protocol is based on the widely used Griess reaction, where nitrite reacts with a diazotizing reagent (sulfanilamide) and a coupling reagent (N,N-Diethyl-N'-1-naphthylethylenediamine or a similar derivative) to form a colored azo dye.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) Sulfanilamide in 5% Phosphoric Acid.
-
Solution B: 0.1% (w/v) this compound in deionized water.
-
-
Nitrite Standard Solutions: A series of known concentrations of sodium nitrite in the appropriate sample buffer.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
96-well microplate.
Procedure:
-
Sample Preparation: Centrifuge samples to remove any particulate matter. If samples have high protein content, deproteinization using methods like zinc sulfate precipitation or ultrafiltration is recommended.[1]
-
Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations in the same matrix as the samples.
-
Assay: a. To each well of a 96-well plate, add 50 µL of the sample or standard. b. Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B to each well. d. Incubate for 10 minutes at room temperature, protected from light, to allow for color development.
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Quantification: Subtract the absorbance of the blank (reagent only) from all readings. Plot the absorbance of the standards against their known concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the linear regression of the standard curve.
Experimental Protocol for Total Nitrate and Nitrite Determination
To measure nitrate, it must first be reduced to nitrite. This can be achieved enzymatically with nitrate reductase or chemically using a reducing agent like cadmium.[6][7]
Materials:
-
All materials for the Nitrite Determination protocol.
-
Nitrate Reductase.
-
NADPH.
-
Reaction Buffer.
-
OR Cadmium granules, copper sulfate solution, and a reduction column.[7][8][9]
Procedure:
-
Nitrate Reduction (Enzymatic Method): a. To each sample and nitrate standard, add nitrate reductase and NADPH in the appropriate reaction buffer. b. Incubate at the recommended temperature and time for the enzyme to convert nitrate to nitrite.
-
Nitrate Reduction (Cadmium Method): a. Prepare a copper-cadmium reduction column.[7][8][9] b. Pass the sample and nitrate standards through the column at a controlled flow rate.[6]
-
Griess Assay: Following the reduction step, proceed with the Griess Assay protocol as described above to measure the total nitrite concentration.
-
Nitrate Quantification: The nitrate concentration is calculated by subtracting the endogenous nitrite concentration (measured in a separate assay without the reduction step) from the total nitrite concentration.
Visualizing the Process and Comparison
To better illustrate the underlying principles and experimental steps, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrite determination in water samples based on a modified Griess reaction and central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gce-lter.marsci.uga.edu [gce-lter.marsci.uga.edu]
- 8. ccal.oregonstate.edu [ccal.oregonstate.edu]
- 9. uvm.edu [uvm.edu]
A Researcher's Guide to Commercial Griess Reagent Kits for Nitric Oxide Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. The Griess assay, a simple and cost-effective colorimetric method, remains a popular choice for indirectly quantifying NO by measuring its stable breakdown product, nitrite (NO₂⁻). This guide provides a comparative overview of several commercially available Griess reagent kits, offering insights into their performance characteristics to aid in the selection of the most suitable kit for your research needs.
Performance Characteristics of Commercial Griess Reagent Kits
The selection of a Griess reagent kit often depends on factors such as sensitivity, the sample type being analyzed, and the required assay volume. Below is a summary of key performance indicators for various commercially available kits, based on manufacturer-provided information.
| Feature | Sigma-Aldrich (MAK367) | Abcam (ab234044) | Thermo Fisher Scientific (G7921) | Promega (G2930) | Cell Signaling Technology (13547) | Biotium (30100) | R&D Systems |
| Detection Method | Colorimetric | Colorimetric | Colorimetric | Colorimetric | Colorimetric | Colorimetric | Colorimetric |
| Sample Types | Animal tissues, cell culture, serum, plasma, urine[1] | Tissue lysate, urine, plasma, serum, cell lysate[2] | Biological samples[3] | Plasma, serum, urine, tissue culture medium[4] | Not explicitly stated, but implies biological fluids | Cell lysates, tissue perfusates[5] | Cell culture supernates, urine |
| Sensitivity | As low as 1 nmol/well[1][2] | As low as 1 nmol/well[2] | 1.0 µM of nitrite[3] | 2.5 µM (125 pmol) nitrite[4][6] | Micromolar amounts of nitrite[7] | Not explicitly quantified | Not explicitly quantified |
| Absorbance Wavelength | 540 nm[1] | 540 nm[2] | 548 nm (520–590 nm range acceptable)[3] | 550 nm | 550 nm[7] | 548 nm[5][8] | 540 nm[9] |
| Assay Time | Not explicitly stated | 1 hour 30 minutes[2] | 30 minutes incubation[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | 10 minutes incubation[9] |
| Number of Assays | 200 assays (96-well plate)[1] | Not specified | Not specified | 1,000 assays[4] | Not specified | 500 cuvette assays or 2500 microplate assays[5] | Not specified |
The Griess Reaction: A Look at the Signaling Pathway
The Griess test is a two-step diazotization reaction.[10] In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound.[11] The intensity of the resulting pink/purple color is directly proportional to the nitrite concentration in the sample and can be quantified by measuring its absorbance.
The two-step chemical reaction underlying the Griess assay.
Experimental Protocol: A General Workflow
While specific protocols may vary slightly between kits, the general workflow for a Griess assay is consistent. For the determination of total nitric oxide production, which includes both nitrite and nitrate (NO₃⁻), a preliminary step to reduce nitrate to nitrite is necessary. This is often achieved using nitrate reductase, which may be included in some kits or needs to be purchased separately.[5][11]
1. Sample Preparation:
-
Biological samples such as serum, plasma, or tissue homogenates often require deproteinization to prevent interference with the assay.[12] This can be done using methods like ultrafiltration.[13]
-
Urine samples may need to be diluted to bring the nitrite concentration within the linear range of the standard curve.[1][13]
-
Cell culture supernatants should be cleared of any particulate matter by centrifugation.[9]
2. Standard Curve Preparation:
-
A series of nitrite standards with known concentrations are prepared by diluting a stock solution. These standards are used to generate a standard curve, which is essential for determining the nitrite concentration in the unknown samples.
3. Griess Reaction:
-
Aliquots of the prepared samples and standards are added to the wells of a microplate.
-
The Griess reagents (typically sulfanilamide followed by NED) are added to each well.[2] It is often recommended not to premix the Griess reagents before the experiment.[1][13]
-
The plate is incubated at room temperature for a specified period (e.g., 10-30 minutes) to allow for color development.[3][9]
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at the wavelength specified by the kit manufacturer (typically between 540 nm and 550 nm).[1][7][9]
-
The background absorbance (from a blank well containing no nitrite) is subtracted from all readings.
-
The nitrite concentration in the samples is calculated by interpolating the absorbance values onto the standard curve.
A generalized workflow for performing a Griess assay.
Conclusion
Commercial Griess reagent kits provide a convenient and standardized method for the quantification of nitrite as an indicator of nitric oxide production.[10] While the fundamental chemistry is the same, kits may differ in their sensitivity, sample compatibility, and assay protocols. Researchers should carefully consider the specific requirements of their experiments when selecting a kit. For instance, studies requiring high sensitivity for samples with low nitrite concentrations would benefit from kits with a lower detection limit. Conversely, for high-throughput screening, the speed and simplicity of the assay may be more critical factors. It is also important to note that biological matrices can be complex and may contain substances that interfere with the Griess reaction; therefore, proper sample preparation and the use of appropriate controls are essential for obtaining accurate and reliable data.[11]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Griess Assay Kit / Griess Reagent Kit (Nitrite Assay) (ab234044) | Abcam [abcam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. biotium.com [biotium.com]
- 6. Griess Reagent System [promega.jp]
- 7. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
- 8. Griess Reagent Kit | Biotium | Biomol.com [biomol.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
A Comparative Guide to Spectrofluorimetric Determination of Nitrite: A Sensitive Alternative
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive determination of nitrite (NO₂⁻) is crucial in various fields, including environmental monitoring, food safety, and biomedical research, owing to its role as a precursor to carcinogenic N-nitrosamines and its significance as a signaling molecule in physiological processes. While traditional colorimetric methods like the Griess assay have been widely used, spectrofluorimetric techniques have emerged as a highly sensitive and selective alternative. This guide provides an objective comparison of prominent spectrofluorimetric methods for nitrite determination, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their applications.
Performance Comparison of Nitrite Determination Methods
The selection of a suitable analytical method hinges on its performance characteristics. The following table summarizes the quantitative performance of three distinct spectrofluorimetric probes and compares them with the conventional Griess colorimetric assay.
| Method/Probe Name | Principle | Linear Range (µM) | Limit of Detection (LOD) (nM) | Response Time |
| Spectrofluorimetric | ||||
| 2-(1H-phenanthro[9,10-d] imidazol-2-yl)aniline (PA) | Fluorescence turn-on | 0.1 - 10[1] | 43[1] | Fast |
| 1,2-diaminoanthraquinone (P-N) | Fluorescence turn-off | 0 - 16[2] | 54[2] | Rapid |
| 4-amino-5-methylamino-2′,7′-difluorofluorescein diacetate (DAF-FM DA) | Fluorescence turn-on | 0.05 - 1.5 | 33 | ~30 minutes |
| Carbon Dots (CDs) | Fluorescence quenching | 0.2 - 20 | 40 | Rapid |
| Colorimetric | ||||
| Griess Assay | Colorimetric (Azo dye formation) | 1 - 100 | ~1500 | 10 - 20 minutes |
Experimental Protocols and Methodologies
Detailed and standardized protocols are essential for reproducible and accurate results. This section outlines the experimental procedures for the compared methods.
Spectrofluorimetric Determination using 2-(1H-phenanthro[9,10-d] imidazol-2-yl)aniline (PA) Probe
This method is based on the fluorescence turn-on mechanism where the non-fluorescent PA probe reacts with nitrite in an acidic medium to form a highly fluorescent triazole derivative.
Materials:
-
PA probe solution (typically in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Nitrite standard solutions
-
Spectrofluorometer
Procedure:
-
Prepare a series of nitrite standard solutions of known concentrations.
-
In a cuvette, mix the PA probe solution with the acidic buffer.
-
Add a specific volume of the nitrite standard or sample solution to the cuvette.
-
Incubate the mixture for a short period at room temperature to allow the reaction to complete.
-
Measure the fluorescence intensity at the specific excitation and emission wavelengths for the PA-triazole product.
-
Construct a calibration curve by plotting the fluorescence intensity against the nitrite concentration of the standards.
-
Determine the nitrite concentration in the samples from the calibration curve.
Spectrofluorimetric Determination using 1,2-diaminoanthraquinone (P-N) Probe
This method utilizes a fluorescence turn-off mechanism where the inherent fluorescence of the P-N probe is quenched upon reaction with nitrite.
Materials:
-
P-N probe solution
-
Acidic buffer (pH ~1)
-
Nitrite standard solutions
-
Spectrofluorometer
Procedure:
-
Prepare nitrite standard solutions across the desired concentration range.
-
To a cuvette containing the P-N probe solution, add the acidic buffer.
-
Introduce a known volume of the nitrite standard or sample.
-
Allow the reaction to proceed for the specified time.
-
Measure the decrease in fluorescence intensity at the characteristic excitation and emission wavelengths of the P-N probe.[2]
-
Plot the fluorescence intensity against the nitrite concentration to generate a calibration curve.
-
Calculate the nitrite concentration in the unknown samples based on the calibration curve.
Spectrofluorimetric Determination using 4-amino-5-methylamino-2′,7′-difluorofluorescein diacetate (DAF-FM DA)
DAF-FM DA is a cell-permeable probe that, after intracellular deacetylation to DAF-FM, reacts with nitric oxide (NO), a product of nitrite reduction, to yield a highly fluorescent triazole.
Materials:
-
DAF-FM DA solution (typically in DMSO)
-
Acidic medium (e.g., HCl)
-
Nitrite standard solutions
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of DAF-FM DA in high-quality anhydrous DMSO.[3]
-
Dilute the stock solution to the desired working concentration in a suitable buffer.
-
Prepare nitrite standards in the appropriate concentration range.
-
In a reaction vessel, combine the DAF-FM DA working solution with the acidic medium.
-
Add the nitrite standard or sample and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the reaction to form the fluorescent triazole derivative.
-
After incubation, neutralize the solution if necessary and measure the fluorescence intensity using a spectrofluorometer with excitation and emission maxima around 495 nm and 515 nm, respectively.[3]
-
Construct a calibration curve and determine the nitrite concentration in the samples.
Conventional Griess Assay (Colorimetric Method)
The Griess assay is a two-step diazotization reaction that results in a colored azo dye, which is quantified using a spectrophotometer.
Materials:
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)[4]
-
Nitrite standard solutions
-
Spectrophotometer
Procedure:
-
Prepare a series of nitrite standard solutions.
-
Pipette a specific volume of the standards and samples into a 96-well plate or cuvettes.
-
Add the Griess Reagent to each well or cuvette and mix well.
-
Allow the color to develop for 10-20 minutes at room temperature, protected from light.[5]
-
Measure the absorbance at approximately 540 nm using a spectrophotometer.[4]
-
Create a standard curve by plotting the absorbance values against the known nitrite concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying chemical reactions and experimental steps is crucial for understanding and implementing these methods.
References
- 1. Highly selective and sensitive fluorescent probe for the detection of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A colorimetric fluorescent probe for rapid and specific detection of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety information and detailed procedures for the proper disposal of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (CAS No. 74474-31-0), a chemical reagent commonly used in laboratory settings. Adherence to these guidelines is essential to ensure personal safety and environmental protection.
Key Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The following table summarizes its primary hazard classifications.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Experimental Protocol: Spill and Waste Disposal
Proper disposal of this compound and contaminated materials should be conducted in a manner that minimizes exposure and environmental contamination. Discharge into the environment must be avoided.[2]
Personal Protective Equipment (PPE) Requirements:
Before handling the chemical, ensure the following PPE is worn:
-
Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[1]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Spill Cleanup Procedure:
-
Avoid dust formation. [2]
-
Collect the spilled material: Carefully sweep or scoop up the spilled solid. For larger spills, use an inert absorbent material.
-
Containerize the waste: Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][2]
-
Clean the affected area: Thoroughly clean the contaminated surfaces.
-
Decontaminate PPE: Wash contaminated clothing before reuse.[1]
Waste Disposal Procedure:
-
Collect Waste: Place all waste material, including contaminated disposables and excess reagent, into a clearly labeled, sealed container suitable for hazardous chemical waste.[1][2]
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal facility. Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[1]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2] In all cases of exposure, seek medical attention if symptoms persist.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
